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  • Product: 3-(Bromomethyl)-5-(tert-butyl)isoxazole
  • CAS: 1521077-29-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-5-(tert-butyl)isoxazole Introduction 3-(Bromomethyl)-5-(tert-butyl)isoxazole is a heterocyclic compound with significant potential as a ver...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

Introduction

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The isoxazole scaffold is a prominent feature in numerous pharmaceuticals, valued for its ability to participate in various biological interactions.[1] The strategic placement of a reactive bromomethyl group at the 3-position and a sterically demanding tert-butyl group at the 5-position imparts a unique combination of reactivity and lipophilicity to the molecule. This guide provides a comprehensive overview of the predicted and details the experimental protocols for their determination and verification, offering valuable insights for researchers in drug development and related scientific fields.

The physicochemical properties of this molecule are dictated by the interplay of its three key structural components:

  • The Isoxazole Core: This five-membered aromatic heterocycle, containing both nitrogen and oxygen, provides a rigid framework and influences the electronic distribution of the molecule. The isoxazole ring itself can engage in hydrogen bonding and other non-covalent interactions, which is a crucial aspect of its role in biologically active compounds.[2]

  • The Tert-Butyl Group: This bulky, non-polar substituent at the 5-position significantly increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.[3][4] The steric hindrance provided by the tert-butyl group can also influence the molecule's conformation and shield adjacent parts of the molecule from enzymatic degradation, potentially improving metabolic stability.[5][6]

  • The Bromomethyl Group: This functional group at the 3-position is a key site of reactivity. The carbon-bromine bond is relatively weak, making the bromomethyl group a good leaving group in nucleophilic substitution reactions.[7][8] This allows for the straightforward introduction of a wide variety of other functional groups, making 3-(Bromomethyl)-5-(tert-butyl)isoxazole a valuable intermediate for the synthesis of diverse chemical libraries.

Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₈H₁₂BrNOBased on the chemical structure.
Molecular Weight 218.09 g/mol Calculated from the molecular formula.
Physical State Colorless to pale yellow liquid or low-melting solidBy analogy to similar bromomethylated and tert-butylated heterocyclic compounds.[12]
Boiling Point > 200 °C (with potential decomposition)The presence of the polar isoxazole ring and the relatively high molecular weight suggest a high boiling point. Bromomethyl groups can be thermally labile.
Melting Point < 50 °CIf solid, it is expected to have a low melting point due to the non-planar nature and the bulky tert-butyl group which can disrupt crystal packing. The related 3-amino-5-tert-butylisoxazole has a melting point of 110-114 °C, but the bromomethyl group is less capable of the strong intermolecular hydrogen bonding that raises the melting point of the amino-analogue.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.The large, non-polar tert-butyl group and the overall carbon-rich structure suggest good solubility in organic solvents and poor solubility in water, following the "like dissolves like" principle.[13]
Predicted logP ~2.5 - 3.5The tert-butyl group significantly increases lipophilicity. This is a calculated estimate based on the contributions of the functional groups.

Experimental Determination of Physicochemical Properties

For any novel compound, experimental verification of its properties is crucial. The following section details the standard protocols for determining the key physicochemical parameters of 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

Melting Point Determination

The melting point is a fundamental property that provides an indication of a compound's purity. A sharp melting range (typically 1-2°C) is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a steady rate (initially rapid, then slow, ~1-2°C per minute, near the expected melting point).

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.

  • Measurement: The Thiele tube is gently heated. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding a compound's solubility is critical for its application in synthesis (choosing reaction solvents) and in drug development (formulation and bioavailability).

Protocol:

  • Solvent Selection: A range of solvents with varying polarities and properties should be chosen (e.g., water, ethanol, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (a few milligrams) of 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

  • Observation: The mixture is agitated and observed for dissolution. Solubility is typically categorized as soluble, partially soluble, or insoluble.

Caption: Workflow for Qualitative Solubility Assessment.

Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the bromomethyl group, and a singlet for the proton on the isoxazole ring. The chemical shifts will be influenced by the electronic environment of each proton.[14]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the bromomethyl carbon, and the three carbons of the isoxazole ring.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide clues about the structure from fragmentation patterns.

  • Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.[12][16][17] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • C=N and C=C stretching: The isoxazole ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

  • C-H stretching and bending: Signals corresponding to the C-H bonds of the tert-butyl and bromomethyl groups will be present.

  • C-Br stretching: A peak corresponding to the carbon-bromine bond is expected in the fingerprint region, typically below 800 cm⁻¹.[15]

Conclusion

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a molecule with significant synthetic potential. Its physicochemical properties, largely governed by the interplay between the isoxazole core, the lipophilic tert-butyl group, and the reactive bromomethyl group, make it an attractive starting material for the development of new chemical entities. While comprehensive experimental data for this specific compound is sparse, its properties can be reliably predicted and experimentally verified using the standard protocols outlined in this guide. This document serves as a foundational resource for scientists and researchers looking to explore the chemistry and applications of this promising isoxazole derivative.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • The important role of the bromo group in improving the properties of organic nonlinear optical materials. RSC Publishing. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. [Link]

  • Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. ACS Publications. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. [Link]

  • Synthesis of 3‐bromomethyl isoxazolines 2. Reaction conditions:... ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. ResearchGate. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PubMed. [Link]

  • Computational methods for predicting properties. ProtoQSAR. [Link]

  • Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Request PDF. [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme. [Link]

  • Computational chemistry applications. Schrödinger. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]

  • ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. ResearchGate. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. [Link]

  • A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. ResearchGate. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

  • An introduction to Mass Spectrometry and its applications. docbrown.info. [Link]

  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC. [Link]

  • Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication). PMC. [Link]

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  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. [Link]

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  • Calculators & Predictors. Chemaxon. [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 3-(Bromomethyl)-5-(tert-butyl)isoxazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(Bromomethyl)-5-(tert-butyl)isoxazole Executive Summary This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. As a key heterocyclic building block in medicinal chemistry and drug development, the unambiguous structural verification of this molecule is paramount.[1][2] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data sheet to explain the causal factors behind the predicted chemical shifts and coupling patterns. By synthesizing data from analogous structures and foundational NMR principles, this guide serves as a practical tool for spectral interpretation, compound verification, and quality control in a laboratory setting.

Introduction: The Isoxazole Scaffold and the Role of NMR

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds.[3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1][4] 3-(Bromomethyl)-5-(tert-butyl)isoxazole represents a versatile synthetic intermediate, featuring a reactive bromomethyl group for further functionalization and a sterically influential tert-butyl group that can modulate a molecule's pharmacokinetic profile.

In the synthesis of such critical intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for structural elucidation. It provides precise information on the molecular framework, connectivity, and electronic environment of each atom. This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, providing a reliable benchmark for researchers engaged in its synthesis and application.

Plausible Synthesis of the Target Compound

While numerous methods exist for isoxazole synthesis, a common and efficient strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[5][6] A plausible route to 3-(Bromomethyl)-5-(tert-butyl)isoxazole would involve the in situ generation of bromonitrile oxide from a precursor like dibromoformaldoxime, which then reacts with 3,3-dimethyl-1-butyne.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a representative method for synthesizing the title compound.

  • Reaction Setup : To a stirred solution of 3,3-dimethyl-1-butyne (1.2 equivalents) in a suitable anhydrous solvent such as ethyl acetate, add a base like sodium bicarbonate (2.0 equivalents).[7]

  • Dipole Generation : In a separate flask, dissolve dibromoformaldoxime (1.0 equivalent), the precursor to bromonitrile oxide, in a minimal amount of the same anhydrous solvent.[7]

  • Cycloaddition : Add the dibromoformaldoxime solution dropwise to the alkyne and base suspension at room temperature over 1-2 hours. The base facilitates the in situ formation of the highly reactive bromonitrile oxide, which is immediately trapped by the alkyne.

  • Reaction Monitoring : Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove the base and any solid byproducts. Wash the organic filtrate sequentially with deionized water and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Work-up and Purification A Dissolve 3,3-dimethyl-1-butyne and NaHCO3 in Ethyl Acetate C Dropwise addition to generate Bromonitrile Oxide in situ A->C B Dissolve Dibromoformaldoxime in Ethyl Acetate B->C D [3+2] Cycloaddition Reaction (12-24h, Room Temp) C->D E Monitor by TLC D->E F Filter solid byproducts E->F If complete G Aqueous Wash (Water & Brine) F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Silica Column Chromatography I->J K Pure Product J->K

Caption: Standard workflow for NMR sample preparation and data acquisition.

Key Factors Influencing Chemical Shifts

The predicted chemical shifts in 3-(Bromomethyl)-5-(tert-butyl)isoxazole are a direct consequence of the interplay between several fundamental electronic and structural effects.

G Molecule 3-(Bromomethyl)-5-(tert-butyl)isoxazole Predicted Chemical Shifts Factors Key Influencing Factors Inductive Effects Ring Anisotropy Steric Bulk Molecule:f1->Factors:f0 Inductive_Desc Electron withdrawal by: - Bromine atom (deshields -CH2Br) - Ring N and O atoms (deshields ring C/H) Factors:f1->Inductive_Desc Anisotropy_Desc π-electron circulation in the isoxazole ring creates local magnetic fields that deshield the H-4 proton. Factors:f2->Anisotropy_Desc Steric_Desc The bulky tert-butyl group restricts conformation and influences the local electronic environment of C-5. Factors:f3->Steric_Desc

Caption: Interplay of factors determining the NMR chemical shifts.

  • Inductive Effects : The high electronegativity of the bromine atom strongly withdraws electron density from the methylene (-CH₂) group, causing its protons and carbon to be significantly deshielded (shifted downfield). [8]Similarly, the nitrogen and oxygen heteroatoms in the isoxazole ring withdraw electron density, deshielding the ring carbons (C-3, C-5) and the ring proton (H-4).

  • Magnetic Anisotropy : The π-electron system of the isoxazole ring generates its own local magnetic field upon application of the external magnetic field. The proton at the C-4 position lies in a region where this induced field adds to the external field, causing a downfield shift.

  • Steric and Substituent Effects : The large tert-butyl group at the C-5 position influences the molecule's conformation and contributes to the significant downfield shift of C-5 itself. Its electron-donating nature slightly counteracts the inductive withdrawal of the ring heteroatoms at that position, but the overall effect is dominated by the direct attachment to the sp² carbon and the adjacent oxygen.

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. The anticipated spectra are characterized by three distinct singlets in the ¹H domain, corresponding to the tert-butyl, bromomethyl, and isoxazole-H protons, and six resolved signals in the ¹³C domain. By understanding the underlying principles of inductive effects, anisotropy, and substitution patterns, researchers can confidently use this guide to interpret experimental data, confirm the successful synthesis of this valuable intermediate, and ensure its purity for subsequent applications in drug discovery and development.

References

  • BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Adcock, W., et al. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. Journal of the American Chemical Society, 98(7), 1701-1707.
  • Khan, I., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
  • ResearchGate. (2016).
  • Cala, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
  • Science Arena Publications. (2016).
  • Bak, A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14855-14873.
  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Zaborova, O. V., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14033-14051.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Trace Impurities.
  • Royal Society of Chemistry. (n.d.).
  • epathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups.
  • University of Puget Sound. (n.d.). Table of characteristic proton NMR chemical shifts.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[7][9]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • CymitQuimica. (n.d.). CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole.

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 3-(Bromomethyl)-5-(tert-butyl)isoxazole: A Technical Guide for Drug Discovery

Introduction to the Isoxazole Scaffold 3-(Bromomethyl)-5-(tert-butyl)isoxazole (CAS: 1521077-29-1) is a highly privileged, electrophilic building block utilized extensively in the synthesis of advanced pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Isoxazole Scaffold

3-(Bromomethyl)-5-(tert-butyl)isoxazole (CAS: 1521077-29-1) is a highly privileged, electrophilic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates. The isoxazole core provides unique hydrogen-bond accepting capabilities and excellent metabolic stability. Concurrently, the tert-butyl group imparts significant lipophilicity and steric bulk, allowing the molecule to anchor deeply into hydrophobic protein pockets, a feature heavily exploited in [1].

Furthermore, the bromomethyl moiety serves as a highly reactive handle for SN2 nucleophilic substitutions. This enables the rapid diversification of chemical libraries, particularly in the development of[2], where the 5-(tert-butyl)isoxazole substructure is a mandatory pharmacophore for achieving selectivity over Protein Kinase A (PKA).

Causality in Crystallographic Analysis (E-E-A-T)

When acquiring Single-Crystal X-Ray Diffraction (SC-XRD) data for halogenated, sterically hindered small molecules like 3-(bromomethyl)-5-(tert-butyl)isoxazole, researchers must design self-validating experimental systems to overcome two primary crystallographic challenges:

  • Thermal Rotational Disorder: The tert-butyl group is notorious for exhibiting severe rotational disorder around the C–C bond at room temperature. This dynamic motion smears the electron density map, making atomic-level resolution nearly impossible. Causality: To resolve this, data collection must be performed at cryogenic temperatures (typically 90–100 K) using an open-flow nitrogen cryostat. Cooling "freezes out" this rotational disorder, localizing the electron density and allowing for accurate anisotropic refinement of the carbon atoms.

  • Anomalous Dispersion and Absorption: The bromine atom ( Z=35 ) is a heavy element that strongly scatters and absorbs X-ray photons. Causality: If rigorous absorption corrections are not applied, the resulting electron density map will contain severe Fourier truncation ripples (ghost peaks) adjacent to the bromine atom, which can be misidentified as partial-occupancy solvent molecules. A multi-scan empirical absorption correction (e.g., SADABS) is strictly required to validate the structural model.

Quantitative Data Presentation

While the isolated building block is often an intermediate, its crystallographic profile can be accurately modeled and validated against rigorously deposited isoxazole derivatives in the [3]. Table 1 summarizes the representative crystallographic parameters expected for this molecular class.

Table 1: Representative SC-XRD Parameters for 3-(Bromomethyl)-5-(tert-butyl)isoxazole Analogs

Crystallographic ParameterRepresentative Value / Range
Empirical Formula C8H12BrNO
Formula Weight 218.09 g/mol
Data Collection Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell: a (Å) ~ 6.50 – 7.50
Unit Cell: b (Å) ~ 10.00 – 11.50
Unit Cell: c (Å) ~ 12.00 – 13.50
Unit Cell: β (°) ~ 95.0 – 105.0
Volume (ų) ~ 900.0 – 1100.0
Z (Molecules per unit cell) 4
Calculated Density (Mg/m³) ~ 1.45 – 1.55
Absorption Coefficient (μ) ~ 3.5 – 4.5 mm⁻¹ (Mo Kα)

Experimental Protocol: SC-XRD Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be adhered to when isolating and characterizing crystals of this compound.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolve 50 mg of high-purity (>99% via HPLC) 3-(bromomethyl)-5-(tert-butyl)isoxazole in a minimal volume of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Add a non-polar antisolvent (e.g., hexanes or heptane) dropwise until the solution becomes slightly turbid. Add a single drop of the primary solvent to clear the solution.

  • Cover the vial with Parafilm, puncture a single needle hole to restrict the evaporation rate, and incubate in a vibration-free environment at 4 °C for 48–72 hours.

Step 2: Crystal Mounting and Cryocooling
  • Select a single, optically clear crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Complete extinction of light upon rotation confirms the single-crystal nature.

  • Submerge the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N). This protects the highly reactive bromomethyl group from atmospheric moisture and prevents sudden solvent loss.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K.

Step 3: Data Collection and Reduction
  • Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) from a microfocus X-ray source.

  • Collect a full sphere of data using ω and ϕ scans. High redundancy is critical for accurately modeling the anomalous dispersion of the bromine atom.

  • Integrate the diffraction frames using standard reduction software (e.g., APEX3).

  • Apply multi-scan empirical absorption corrections to eliminate heavy-atom artifacts.

Step 4: Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structural model using full-matrix least-squares on F2 via SHELXL.

  • Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.5Ueq​(C) for the tert-butyl methyl groups, and 1.2Ueq​(C) for the methylene protons).

SC_XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B C Crystal Mounting (Paratone Oil, 100 K) B->C D X-ray Data Collection (Mo Kα Radiation) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL) F->G H CIF Generation & CCDC Deposition G->H

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Biological Context: EPAC Antagonism

The structural rigidity and specific vector geometry of the 5-(tert-butyl)isoxazole scaffold make it an ideal candidate for allosteric modulation. In the design of[4], the tert-butyl group acts as a hydrophobic anchor within the cAMP-binding domain. The precise spatial arrangement—verified by SC-XRD—ensures that the molecule disrupts the GEF (Guanine nucleotide Exchange Factor) activity of EPAC without interfering with other cAMP-dependent pathways.

EPAC_Pathway cAMP cAMP (Second Messenger) EPAC EPAC1 / EPAC2 (GEF Proteins) cAMP->EPAC Activates Rap1 Rap1 (Small GTPase) EPAC->Rap1 GDP/GTP Exchange Effectors Downstream Effectors Rap1->Effectors Signaling Isoxazole Isoxazole Antagonist (e.g., ESI-09) Isoxazole->EPAC Allosteric Inhibition

Mechanism of isoxazole-derived EPAC antagonists blocking cAMP signaling pathways.

References

  • Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist Source: National Institutes of Health (PMC) URL:[Link]

  • Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors Source: ProQuest URL:[Link]

  • Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: National Institutes of Health (PMC) URL:[Link]

  • CCDC: Structural Chemistry Data, Software, and Insights Source: Cambridge Crystallographic Data Centre URL:[Link]

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Exploratory

The Strategic Role of tert-Butyl Isoxazole Derivatives in Modern Medicinal Chemistry: From Pharmacophore Design to Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Introduction: The Mechanistic Rationale of the tert-Butyl Isoxazole Pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction: The Mechanistic Rationale of the tert-Butyl Isoxazole Pharmacophore

In the landscape of targeted drug discovery, the design of small-molecule inhibitors relies heavily on the precise spatial and electronic complementarity between the ligand and the target protein's binding site. Among privileged scaffolds, the tert-butyl isoxazole moiety has emerged as a critical pharmacophore, particularly in the development of Type II kinase inhibitors[1].

As an application scientist navigating the complexities of structure-based drug design, it is crucial to understand why this specific functional group is so effective. The isoxazole ring provides a stable, heteroaromatic core capable of acting as a rigid spacer and participating in weak hydrogen bonding. However, it is the addition of the bulky, highly lipophilic tert-butyl group at the 5-position that transforms the moiety into a highly efficient "hydrophobic cap"[2].

When kinases transition into their inactive "DFG-out" conformation (where the Asp-Phe-Gly activation loop flips outward), a deep, lipophilic allosteric pocket is exposed. The tert-butyl isoxazole group is sterically optimized to penetrate and anchor into this hydrophobic cavity via dense van der Waals interactions, effectively locking the kinase in its inactive state and preventing ATP binding[3].

Structural Mapping of Type II Kinase Inhibition

To visualize the causality behind the binding mechanics, we must look at the modular nature of Type II inhibitors like Quizartinib. These molecules are designed to traverse multiple micro-environments within the kinase domain.

G A Type II Kinase Inhibitor (e.g., Quizartinib) B Hinge Binding Motif (e.g., Imidazo[2,1-b]thiazole) A->B C Urea Linker (Hydrogen Bonding Core) A->C D tert-Butyl Isoxazole (Hydrophobic Cap) A->D E Kinase Hinge Region (e.g., Cys694) B->E H-Bonds F Allosteric Channel (e.g., Asp829, Glu661) C->F H-Bonds G Hydrophobic Pocket (DFG-out Conformation) D->G Steric/Hydrophobic Fit

Structural mapping of Type II kinase inhibitors utilizing a tert-butyl isoxazole hydrophobic cap.

Case Studies in Targeted Therapy: Efficacy and Resistance

The integration of the tert-butyl isoxazole derivative must be carefully weighed against the target's mutational landscape.

FLT3 Inhibitors and the TKD Mutation Challenge

In Acute Myeloid Leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) is a primary target. Quizartinib utilizes a tert-butyl isoxazole group to achieve sub-nanomolar potency against wild-type FLT3 and FLT3-ITD (internal tandem duplication) mutations[1]. The urea moiety forms hydrogen bonds with Asp829 and Glu661, guiding the tert-butyl isoxazole directly into the allosteric pocket[1].

The Causality of Resistance: While highly potent, this specific hydrophobic cap is vulnerable to Tyrosine Kinase Domain (TKD) point mutations, such as D835Y. The mutation alters the geometry and thermodynamics of the allosteric pocket. Consequently, the rigid steric bulk of the tert-butyl group—which was an asset in the wild-type—becomes a liability, causing steric clashes that drastically reduce binding affinity. Recent scaffold-hopping strategies have demonstrated that removing or modifying the tert-butyl isoxazole group can restore activity against TKD mutations by bypassing this steric hindrance[1].

CSF-1R and RET Kinase Optimization

Beyond FLT3, the tert-butyl isoxazole moiety has been successfully utilized in fragment-based drug discovery:

  • CSF-1R Inhibitors: By appending a tert-butyl isoxazole group to an indolone scaffold, researchers achieved potent Colony Stimulating Factor 1 Receptor (CSF-1R) inhibition (IC50 = 4.1 nM). Replacing the tert-butyl group with smaller moieties (like methyl or trifluoromethyl) resulted in a significant loss of activity, proving that the dense hydrophobic mass is strictly required to fill the ATP-binding domain's hydrophobic cavity[2].

  • RET Oncoprotein Inhibitors: In non-small cell lung cancer models, pyrazoloadenine fragments linked to 5-(tert-butyl)isoxazol-3-amine demonstrated high selectivity for RET over the structurally similar TRKA kinase. The isoxazole oxygen forms hydrogen bonds with the backbone of Asp892, perfectly orienting the tert-butyl group into the RET-specific allosteric pocket[3].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table synthesizes the quantitative impact of the tert-butyl isoxazole cap across different kinase targets, validating its role as a pivotal determinant of potency and selectivity.

Compound ScaffoldTarget KinaseHydrophobic Cap ModificationIC50 (Wild-Type)IC50 (Mutant/Off-Target)Mechanistic Outcome
Quizartinib (Imidazo[2,1-b]thiazole)FLT3tert-butyl isoxazole< 5 nM> 10,000 nM (FLT3-D835Y)Potent DFG-out binder; vulnerable to steric clashes from TKD mutations[1].
Benzimidazole Analog (4ACP)FLT3Cap removed (Truncated)ActiveActive (FLT3-D835Y)Loss of cap restores activity against TKD mutants by avoiding steric clash[1].
Indolone Derivative (Cmpd 1)CSF-1Rtert-butyl isoxazole4.1 nM> 3000 nM (N-methylpiperazine cap)tert-butyl group is strictly essential for hydrophobic cavity penetration[2].
Pyrazoloadenine (Cmpd 8b)RETtert-butyl isoxazole0.57 nM202 nM (TRKA off-target)High selectivity for RET over TRKA due to precise allosteric pocket geometry[3].

Experimental Methodology: Synthesis of Urea-Linked Derivatives

Synthesizing Type II inhibitors frequently requires coupling 3-amino-5-tert-butylisoxazole to an aryl amine via a urea linkage. The standard protocol utilizes triphosgene. As a self-validating system, this protocol requires strict thermal and stoichiometric control to prevent runaway phosgene generation and symmetric urea byproducts[4].

Synth S1 Step 1: 3-Amino-5-tert-butylisoxazole + Triphosgene Solvent: Toluene/CH2Cl2 | Temp: 0°C S2 Step 2: Isocyanate Generation Cool to -15°C | Add Triethylamine (TEA) S1->S2 S3 Step 3: Nucleophilic Addition Add Aryl Amine Intermediate S2->S3 S4 Step 4: Thermal Maturation Distill CH2Cl2 | Heat >60°C for 12h S3->S4 S5 Final Product Urea-Linked tert-Butyl Isoxazole Derivative S4->S5

Step-by-step synthetic workflow for generating urea-linked tert-butyl isoxazole derivatives.

Step-by-Step Protocol: Triphosgene-Mediated Urea Coupling

Reagents: 3-amino-5-tert-butylisoxazole (CAS: 55809-36-4)[5], Triphosgene, Triethylamine (TEA), Toluene, Methylene Chloride (DCM), Aryl Amine Intermediate.

  • Preparation of the Amine Solution: Dissolve 3-amino-5-tert-butylisoxazole in anhydrous DCM.

    • Validation Check: Ensure the system is completely moisture-free under an inert Argon atmosphere to prevent premature hydrolysis of triphosgene.

  • Triphosgene Addition (0°C to -15°C): Add the amine solution to a reaction vessel containing toluene cooled to 0°C. Slowly add triphosgene, then immediately cool the reaction mixture to below -15°C.

    • Causality: Cooling to -15°C is critical. It controls the highly exothermic generation of the isocyanate intermediate and prevents the localized over-concentration of phosgene gas, which would otherwise lead to the formation of unwanted symmetric bis-isoxazole urea byproducts[4].

  • Base Addition: Add TEA dropwise to the cooled mixture.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during isocyanate formation, thereby protecting acid-sensitive functional groups on the scaffold.

  • Nucleophilic Coupling: Introduce the target Aryl Amine Intermediate to the reaction mixture.

  • Thermal Maturation & Distillation: Gradually heat the reaction vessel to distill off the DCM (boiling point ~39°C). Once the DCM is removed, elevate the temperature of the remaining toluene solution to >60°C and stir for 12 hours.

    • Causality: The removal of DCM allows the reaction temperature to safely exceed 40°C. The elevated temperature (>60°C) provides the necessary activation energy to drive the sterically hindered nucleophilic attack of the aryl amine onto the isocyanate to completion[4].

  • Isolation: Cool the mixture to 50-60°C. Filter the resulting solids, wash with heptane, and slurry to yield the highly pure solid form of the urea-linked inhibitor[4].

References

  • Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of (Z)-1-(3-((1H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach. ChemMedChem - Wiley Online Library.[Link]

  • Solid forms comprising N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea, compositions thereof, and uses.

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Foundational

Strategic Integration of 3-(Bromomethyl)-5-(tert-butyl)isoxazole in Modern Medicinal Chemistry: Synthesis, Reactivity, and Pharmacophoric Utility

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3-(Bromomethyl)-5-(tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3-(Bromomethyl)-5-(tert-butyl)isoxazole (CAS:1 [4]) has emerged as a privileged electrophilic scaffold. By enabling the modular installation of the 5-(tert-butyl)isoxazol-3-ylmethyl moiety, this building block provides medicinal chemists with a powerful tool to enhance lipophilicity, improve metabolic stability, and optimize target binding affinities. This technical guide explores the structural rationale, de novo synthesis, and field-proven alkylation protocols associated with this critical reagent.

Structural Rationale and Pharmacophoric Properties

The utility of 3-(Bromomethyl)-5-(tert-butyl)isoxazole lies in the unique physicochemical properties of the moiety it transfers. When utilized in an SN​2 alkylation, it replaces traditional benzyl or alkyl groups with a highly engineered bioisostere.

  • Bioisosterism & Metabolic Stability: The isoxazole ring serves as a robust bioisostere for phenyl and heteroaryl rings. Unlike unsubstituted alkyl chains or simple benzyl groups, which are highly susceptible to Cytochrome P450 (CYP450) mediated benzylic oxidation, the electron-deficient nature of the isoxazole ring, combined with the extreme steric bulk of the tert-butyl group at the C5 position, sterically shields the molecule from enzymatic degradation.

  • Vectorial Binding: The heteroatoms (N and O) of the isoxazole core act as directional hydrogen-bond acceptors. Simultaneously, the tert-butyl group provides a dense, spherical hydrophobic bulk that perfectly occupies deep lipophilic pockets in target proteins (such as kinase hinge regions or GPCR allosteric sites).

Pharmacophore A tert-Butyl Group (Hydrophobic Bulk) B Isoxazole Core (H-Bond Acceptor) A->B C5 Position D Target Protein (Hydrophobic Pocket) A->D Van der Waals C Methylene Linker (Flexibility) B->C C3 Position E Target Protein (H-Bond Donor) B->E H-Bonding (N/O)

Caption: Pharmacophore interaction model of the 5-(tert-butyl)isoxazol-3-ylmethyl moiety.

De Novo Synthesis and Mechanistic Pathways

While commercially available, understanding the de novo synthesis of 3-(Bromomethyl)-5-(tert-butyl)isoxazole is critical for troubleshooting impurities or synthesizing isotopically labeled variants. The most robust, field-proven route relies on a regioselective 1,3-dipolar cycloaddition[3].

Synthesis Step1 Step 1: 1,3-Dipolar Cycloaddition Ethyl 2-chloro-2-(hydroxyimino)acetate + tert-Butylacetylene Reagent: Et3N, DCM Int1 Intermediate 1 Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Step1->Int1 Step2 Step 2: Ester Reduction Reagent: NaBH4 / CaCl2 Solvent: EtOH / THF Int1->Step2 Int2 Intermediate 2 (5-(tert-butyl)isoxazol-3-yl)methanol Step2->Int2 Step3 Step 3: Bromination Reagent: PBr3 Solvent: DCM, 0°C Int2->Step3 Product Final Product 3-(Bromomethyl)-5-(tert-butyl)isoxazole (CAS: 1521077-29-1) Step3->Product

Caption: Step-by-step synthetic workflow for 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

Step-by-Step Methodology & Causality

Step 1: 1,3-Dipolar Cycloaddition (Click Chemistry)

  • Procedure: To a solution of2 [3] (1.0 eq) and 3,3-dimethyl-1-butyne (tert-butylacetylene, 1.2 eq) in dichloromethane (DCM), add triethylamine ( Et3​N , 1.5 eq) dropwise at room temperature.

  • Causality: Et3​N acts as a base to dehydrohalogenate the chloro-oxime, generating a highly reactive nitrile oxide dipole in situ. The massive steric bulk of the tert-butyl group on the alkyne dictates absolute regioselectivity, forcing the tert-butyl group to the C5 position of the resulting isoxazole ring to minimize steric clash in the transition state.

Step 2: Chemoselective Ester Reduction

  • Procedure: Dissolve the resulting ethyl 5-(tert-butyl)isoxazole-3-carboxylate in a THF/EtOH mixture. Add CaCl2​ (1.0 eq) followed by NaBH4​ (2.0 eq) at 0°C. Stir for 4 hours.

  • Causality: While LiAlH4​ is a standard ester reducing agent, it is excessively harsh and can cause unwanted reductive ring-opening of the delicate N-O bond in the isoxazole. The combination of NaBH4​ and CaCl2​ generates calcium borohydride ( Ca(BH4​)2​ ) in situ, which is perfectly tuned to reduce the ester to the primary alcohol without compromising the heterocyclic core.

Step 3: Bromination via PBr3​ (Self-Validating Protocol)

  • Procedure: Dissolve (5-(tert-butyl)isoxazol-3-yl)methanol in anhydrous DCM at 0°C. Add PBr3​ (0.4 eq) dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Causality: PBr3​ is selected over HBr . Strong aqueous acids ( HBr ) risk hydrolyzing the isoxazole ring. PBr3​ operates via a mild phosphite ester intermediate, ensuring a clean SN​2 displacement by the bromide ion.

  • Self-Validating System (IPC & Workup):

    • TLC Monitoring: The starting alcohol is UV-active and stains strongly with KMnO4​ . The product runs significantly higher ( Rf​≈0.7 in 4:1 Hexanes/EtOAc) and resists KMnO4​ staining due to the loss of the hydroxyl group.

    • Workup: Quench with saturated aqueous NaHCO3​ at 0°C to neutralize phosphorous acid byproducts.

    • NMR Validation: Success is definitively confirmed by 1H NMR. The disappearance of the broad -OH peak and the downfield shift of the methylene protons (from ~4.6 ppm in the alcohol to ~4.4 ppm in the bromide) validate the transformation. The characteristic isoxazole C4-H singlet remains intact at ~6.1 ppm.

Reactivity Profile and Alkylation Protocols

As a primary benzylic-like halide, 3-(Bromomethyl)-5-(tert-butyl)isoxazole is an exceptional electrophile for SN​2 reactions. It reacts cleanly with a variety of nucleophiles, including thiols, amines, and phenols.

Quantitative Data: Nucleophile Compatibility
Nucleophile TypeExample SubstrateBase / CatalystSolvent & TempTypical YieldMechanistic Rationale
Thiol (S-Alkylation) Pyrimidine-thiol K2​CO3​ (1.5 eq)Acetone, 0°C to RT80–85%Soft nucleophile favors rapid SN​2 ; mild base prevents elimination.
Secondary Amine (N-Alkylation) Tetrahydrocarbazole Cs2​CO3​ (2.0 eq)DMF, 60°C70–80%Cesium effect enhances nucleophilicity; polar aprotic solvent stabilizes transition state.
Phenol (O-Alkylation) Substituted Phenol K2​CO3​ (2.0 eq)MeCN, Reflux85–90%Harder nucleophile requires higher temp; MeCN provides optimal boiling point and solubility.
Detailed Protocol: S-Alkylation for Thioether Synthesis

This protocol is widely utilized in the synthesis of complex modulators, such as EPAC inhibitors [1].

  • Procedure: To a solution of the thiol-bearing core (e.g., a pyrimidine-thiol, 1.0 eq) and K2​CO3​ (1.5 eq) in anhydrous acetone (0.1 M) at 0°C, add 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.05 eq). Stir at 0°C for 1 hour, then allow to warm to room temperature for 12 hours.

  • Causality: Acetone is chosen as a polar aprotic solvent because it perfectly balances the solubility of the inorganic base while accelerating the SN​2 displacement. K2​CO3​ is a mild base, sufficient to deprotonate the acidic thiol ( pKa​ ~6-8) without causing base-catalyzed ring-opening of the isoxazole or E2 elimination of the bromide. In systems with ambident nucleophiles (e.g., nitrogen vs. sulfur), these mild conditions ensure absolute chemoselectivity for the softer sulfur atom.

  • Self-Validating System: Dilution with EtOAc and washing with 1 N HCl removes unreacted K2​CO3​ and neutralizes any unreacted thiolate, driving it into the aqueous layer. The organic layer is concentrated to yield the crude thioether. The reaction is validated by the appearance of a sharp singlet at ~4.5 ppm in 1H NMR, corresponding to the newly formed S−CH2​ -Isoxazole linkage.

Applications in Targeted Therapeutics

The integration of the 5-(tert-butyl)isoxazol-3-ylmethyl group has led to significant breakthroughs in several therapeutic areas:

  • Modulators of Exchange Proteins Directly Activated by cAMP (EPACs): In the development of isoform-specific EPAC inhibitors (critical for dissecting cAMP signaling in obesity, diabetes, and cancer), 3-(Bromomethyl)-5-(tert-butyl)isoxazole is used to alkylate pyrimidine-based scaffolds. The resulting compounds exhibit profound cellular efficacy, as the lipophilic tert-butyl group anchors the molecule within the hydrophobic allosteric site of the EPAC protein, while the isoxazole nitrogen forms a critical hydrogen bond with the protein backbone [1].

  • Prostaglandin D2 Receptor (CRTH2) Modulators: In the synthesis of 3-(heteroaryl-amino)-1,2,3,4-tetrahydro-9H-carbazole derivatives used for treating asthma and allergic rhinitis, N-alkylation using this building block significantly improves the pharmacokinetic half-life of the drug. The isoxazole ring resists the rapid oxidative metabolism that typically clears simpler benzyl-substituted carbazoles from the bloodstream [2].

Conclusion & Future Perspectives

3-(Bromomethyl)-5-(tert-butyl)isoxazole is far more than a simple alkylating agent; it is a strategic vector for installing a highly optimized pharmacophore. By understanding the causality behind its synthesis—specifically the regiocontrol of the 1,3-dipolar cycloaddition and the chemoselectivity of its reduction and bromination—chemists can leverage this building block to rescue failing lead compounds, improve metabolic stability, and drive modern therapeutics toward clinical success.

References

  • Modulators of exchange proteins directly activated by cAMP (EPACS)
  • DERIVATIVES OF 3-(HETEROARIL-AMINO)
  • Buy Ethyl 2-chloro-2-(hydroxyimino)
  • 3-(Bromomethyl)-5-(tert-butyl)

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Exploratory

The Isoxazole Scaffold: A Privileged Pharmacophore and Its Multifaceted Mechanisms of Action in Drug Discovery

An in-depth technical guide Abstract: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide

Abstract: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged" scaffold in the design of therapeutic agents. This guide provides an in-depth exploration of the core mechanisms of action through which isoxazole-based pharmacophores exert their biological effects. We will dissect their roles in enzyme inhibition, receptor modulation, and disruption of critical cellular processes, moving beyond a simple catalog of activities to explain the underlying molecular causality. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

The Physicochemical Landscape of the Isoxazole Ring

The therapeutic versatility of the isoxazole moiety stems from its distinct chemical characteristics. As an electron-rich aromatic system, it can engage in π-π stacking and other non-covalent interactions within protein binding pockets.[1] The presence of two electronegative heteroatoms (nitrogen and oxygen) at the 1,2-position creates a unique dipole moment and allows for the formation of critical hydrogen bonds with biological targets, an interaction not as readily achieved by other heterocyclic systems.[2]

Furthermore, the inherent weakness of the N-O bond is a key feature.[1] While stable under many physiological conditions, this bond can be cleaved reductively, allowing isoxazoles to act as masked 1,3-dicarbonyl equivalents or other reactive species.[2] This dual nature—stability for favorable pharmacokinetics and potential for bioactivation—makes it a highly adaptable tool for drug designers.[1][3]

Core Mechanisms of Pharmacological Action

Isoxazole-containing compounds achieve their therapeutic effects through a wide array of mechanisms. These can be broadly categorized into enzyme inhibition, receptor modulation, and interference with macromolecular structures.

Enzyme Inhibition: A Primary Modality

A predominant mechanism for isoxazole-based drugs is the direct inhibition of enzyme activity. The scaffold is adept at fitting into active sites and establishing interactions that block substrate access or disrupt the catalytic machinery.

A. Cyclooxygenase (COX) Inhibition: Perhaps the most well-known examples are the selective COX-2 inhibitors. Valdecoxib, for instance, leverages its isoxazole ring to achieve selectivity. The sulfonamide group on the phenyl ring adjacent to the isoxazole binds to a specific hydrophilic side pocket in the COX-2 enzyme (His90, Arg513, Gln192), an interaction that is sterically hindered in the narrower COX-1 active site. This targeted binding blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4]

Table 1: In Vitro COX-1 and COX-2 Inhibition by Novel Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C314.3 ± 0.040.21 ± 0.0168.09
C512.1 ± 0.020.15 ± 0.0180.67
C610.2 ± 0.030.11 ± 0.0192.72
Celecoxib (Standard)9.8 ± 0.010.09 ± 0.01108.8
Data synthesized from in vitro enzyme inhibition assays. The selectivity index indicates the preference for COX-2 over COX-1.[5]

B. Other Key Enzyme Targets: The inhibitory action of isoxazoles extends to numerous other enzyme classes:

  • 5-Lipoxygenase (5-LOX): Certain derivatives show potent inhibition of 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[6]

  • Histone Deacetylases (HDACs): Hybrid molecules incorporating an isoxazole ring have demonstrated significant inhibitory activity against HDAC6 and HDAC8, which are implicated in cancer.[3]

  • Carbonic Anhydrase (CA): Isoxazole-based compounds have been identified as effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[4]

  • Aminoacyl-tRNA Synthetases: This class of enzymes, crucial for bacterial protein synthesis, has been validated as a target for isoxazole-containing antibacterial agents.[7]

Receptor and Transporter Modulation

Isoxazoles serve as critical pharmacophores for agents that modulate the function of cell surface receptors and transporters.

A. Ionotropic Glutamate Receptors (AMPA Subtype): The compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is the namesake agonist for the AMPA receptor, a key player in fast synaptic neurotransmission in the central nervous system.[8] The isoxazole ring and the alpha-amino acid moiety are essential for binding to the ligand-binding domain of the receptor, inducing a conformational change that opens the ion channel. Bivalent bis(isoxazoles) have been developed as promising positive allosteric modulators (PAMs), binding to an allosteric site to enhance receptor function.[8]

B. Farnesoid X Receptor (FXR) Agonism: FXR is a nuclear receptor critical for regulating bile acid and lipid metabolism. Several isoxazole derivatives, such as Cilofexor and LY2562175, have been developed as potent FXR agonists.[9] Molecular docking studies reveal that the isoxazole core fits within the ligand-binding domain (LBD) of FXR, with the oxygen atom of the isoxazole ring often forming a hydrogen bond with key residues like ARG331, stabilizing the active conformation of the receptor.[9]

C. System xc⁻ Transporter Inhibition: The System xc⁻ transporter is an amino acid antiporter that exports glutamate from cells. Certain isoxazole analogues have been shown to potently inhibit this transporter, with binding affinities comparable to the endogenous substrate, cystine.[10] This action is valuable for studying glutamate signaling and has therapeutic potential in neurological disorders. A pharmacophore model for this interaction requires an L-amino acid headgroup and specific hydrogen bonding regions that can be satisfied by the heteroatoms of the isoxazole ring.[10]

cluster_0 Pharmacophore Model for System xc⁻ Inhibition L_AA_Head L-Amino Acid Head Group HB_Acceptor1 H-Bond Acceptor (e.g., Isoxazole N) HB_Acceptor2 H-Bond Acceptor (e.g., Isoxazole O) Aromatic_Region Aromatic/π-electron Region Isoxazole Isoxazole Analog Isoxazole->L_AA_Head Binds to Isoxazole->HB_Acceptor1 Satisfies Isoxazole->HB_Acceptor2 Satisfies Isoxazole->Aromatic_Region Interacts with

Caption: A conceptual pharmacophore model for System xc⁻ transporter inhibitors.

Disruption of Cellular Structures & Processes

A. Tubulin Polymerization: A key anticancer mechanism for some isoxazole derivatives is the disruption of microtubule dynamics.[2] Novel steroidal A-ring-fused isoxazoles have been shown to bind to the taxane-binding site of β-tubulin. This binding increases the rate of tubulin polymerization and stabilizes the resulting microtubules.[2] The consequence for a rapidly dividing cancer cell is the inability to form a functional mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[2][11]

B. Antibacterial Mechanisms: Isoxazole is a core component of several clinically important antibiotics.

  • β-Lactamase-Resistant Penicillins: Drugs like Oxacillin, Cloxacillin, and Dicloxacillin feature a bulky isoxazole group attached to the penicillin core.[1] This isoxazole moiety does not directly kill the bacteria but acts as a steric shield, protecting the chemically labile β-lactam ring from being hydrolyzed by bacterial β-lactamase enzymes. This allows the intact β-lactam to inhibit penicillin-binding proteins (PBPs), thereby blocking the cross-linking of the peptidoglycan cell wall and leading to cell lysis.

  • Folate Synthesis Inhibition: Sulfamethoxazole, an isoxazole-containing sulfonamide, acts as a competitive inhibitor of dihydropteroate synthetase (DHPS).[1] This bacterial enzyme is essential for the synthesis of folic acid. By mimicking the natural substrate (p-aminobenzoic acid), sulfamethoxazole halts the folate synthesis pathway, which is critical for producing nucleotides and amino acids, thus exerting a bacteriostatic effect.[12]

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Mechanism of Isoxazolyl Penicillins PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Cloxacillin Cloxacillin Cloxacillin->PBP Inhibits IsoxazoleShield Isoxazole Group (Steric Shield) Cloxacillin->IsoxazoleShield BetaLactamase β-Lactamase IsoxazoleShield->BetaLactamase Blocks

Caption: Mechanism of β-Lactamase resistance by isoxazolyl penicillins.

Methodologies for Mechanistic Elucidation

Determining the precise mechanism of action requires a suite of validated experimental and computational techniques. The choice of assay is dictated by the hypothesized target and biological effect.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., COX-2)

This protocol provides a framework for assessing the direct inhibitory effect of an isoxazole compound on a purified enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

  • Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), test compounds, assay buffer, 96-well microplate, spectrophotometer.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a stock solution of the isoxazole test compound in DMSO. Create a series of dilutions (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • Reaction Mixture: In each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of purified COX-2 enzyme, and 10 µL of the test compound dilution (or DMSO for control).

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition rather than competition for initial binding.

    • Initiation of Reaction: Add 10 µL of arachidonic acid to each well to start the reaction.

    • Detection: Immediately add 10 µL of TMPD. The oxidation of TMPD by the peroxidase activity of COX-2 produces a colored product.

    • Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Self-Validation: The protocol must include a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (DMSO vehicle) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.[5]

Experimental Protocol: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Objective: To measure the reduction in cell viability of a cancer cell line (e.g., MCF-7) after treatment with an isoxazole compound.

  • Materials: MCF-7 cells, DMEM media with 10% FBS, 96-well cell culture plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the isoxazole compound and incubate for 48-72 hours.

    • MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot viability against compound concentration to determine the IC50.[11]

In Silico Approaches: Molecular Docking

Computational methods are invaluable for predicting and rationalizing binding modes.

  • Objective: To predict the binding pose and affinity of an isoxazole derivative within the active site of a target protein (e.g., FXR).

  • Workflow:

    • Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Build a 3D model of the isoxazole ligand and optimize its geometry.

    • Docking: Define the binding site on the protein. Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.

    • Scoring: The program calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.[9]

    • Analysis: Analyze the top-scoring pose to identify key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and protein residues. This provides a structural hypothesis for the compound's activity.[9][13]

cluster_workflow Molecular Docking Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProtein 3. Prepare Protein (Add H, Remove Water) PDB->PrepProtein Ligand 2. Prepare Ligand Structure (Isoxazole Derivative) Docking 5. Run Docking Algorithm Ligand->Docking DefineSite 4. Define Binding Site PrepProtein->DefineSite DefineSite->Docking Scoring 6. Score & Rank Poses Docking->Scoring Analysis 7. Analyze Interactions (H-bonds, etc.) Scoring->Analysis

Caption: A typical workflow for in silico molecular docking studies.

Conclusion and Future Perspectives

The isoxazole pharmacophore is a testament to the power of a well-chosen heterocyclic core in drug design. Its ability to act through diverse and potent mechanisms—from the steric shielding of β-lactam rings to the precise allosteric modulation of glutamate receptors—ensures its continued relevance. The mechanisms discussed herein are not exhaustive but represent the major paradigms through which these compounds function.

Future trends will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple nodes in a disease pathway.[1][14] The integration of computational chemistry with advanced synthetic strategies will further enable the fine-tuning of isoxazole derivatives for enhanced potency, selectivity, and improved pharmacokinetic profiles, solidifying the role of this remarkable scaffold in addressing unmet medical needs.[1][14]

References

  • Martis, G. J., Shrikanth, M. S., & Prabhu, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]

  • Martis, G. J., Shrikanth, M. S., & Prabhu, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Li, M., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers in Pharmacology. [Link]

  • Wang, C., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Aftab, M. F., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Sysak, A., & Obmińska-Mrukowicz, B. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

  • Martis, G. J., Shrikanth, M. S., & Prabhu, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Ullah, H., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Bridges, R. J., et al. (2012). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Neurochemical Research. [Link]

  • Ullah, H., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Pharmaceuticals. [Link]

  • Hawash, M. (2024). Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. ResearchGate. [Link]

  • Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE–A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, S., & Narasimhan, B. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Zhang, Q., et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. [Link]

  • Borbás, A., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal. [Link]

  • Kumar, P. S., & Kumar, B. S. (2011). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Patel, D. B., & Shah, V. H. (2019). Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. [Link]

  • Zgonnik, M., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of isoxazole-based drug candidates using 3-(Bromomethyl)-5-(tert-butyl)isoxazole

An Application Guide to the Synthesis of Isoxazole-Based Drug Candidates Utilizing 3-(Bromomethyl)-5-(tert-butyl)isoxazole Authored by: A Senior Application Scientist Abstract The isoxazole scaffold is a privileged five-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Isoxazole-Based Drug Candidates Utilizing 3-(Bromomethyl)-5-(tert-butyl)isoxazole

Authored by: A Senior Application Scientist

Abstract

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous clinically significant therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in modern medicinal chemistry. This document provides a detailed technical guide for the synthetic application of 3-(Bromomethyl)-5-(tert-butyl)isoxazole , a versatile and highly reactive building block for the construction of diverse isoxazole-based drug candidates. We will explore its utility as a potent electrophile in alkylation reactions with a range of nucleophiles, providing field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The Strategic Value of the Isoxazole Core and the 3-(Bromomethyl) Synthon

The isoxazole ring is a bioisostere for various functional groups, offering a favorable combination of metabolic stability and synthetic accessibility. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Notably, the N-(5-tert-butyl-isoxazol-3-yl) motif is found in potent kinase inhibitors like AC220 (Quizartinib), a highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for Acute Myeloid Leukemia (AML).[2][6]

The subject of this guide, 3-(Bromomethyl)-5-(tert-butyl)isoxazole, serves as a key electrophilic synthon. The electron-withdrawing nature of the isoxazole ring, combined with the excellent leaving group potential of the bromide ion, renders the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the foundation for its utility in drug development, allowing for the covalent linkage of the isoxazole core to various pharmacophores and functional groups.

Core Reactivity: The S_N2 Pathway

The primary reaction mechanism governing the utility of 3-(Bromomethyl)-5-(tert-butyl)isoxazole is the bimolecular nucleophilic substitution (S_N2) reaction. This pathway involves the backside attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the bromide ion in a single, concerted step.

Caption: S_N2 reaction mechanism at the bromomethyl group.

Safety and Handling of Alkylating Agents

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a reactive alkylating agent and must be handled with appropriate care. Similar bromomethylated heterocyclic compounds are classified as corrosive, lachrymatory (tear-inducing), and skin irritants.[7][8][9]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.[7]

  • In case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][8]

    • Skin: Wash the affected area immediately with soap and water. Remove contaminated clothing.[7][8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

  • Disposal: Dispose of waste in a dedicated halogenated organic waste container, following institutional and local regulations.

Synthetic Protocols and Applications

The versatility of 3-(Bromomethyl)-5-(tert-butyl)isoxazole allows for its reaction with a wide array of nucleophiles. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

workflow_diagram cluster_nucleophiles Nucleophile Classes cluster_products Drug Candidate Scaffolds cluster_caption start 3-(Bromomethyl)-5-(tert-butyl)isoxazole (Electrophile) amines Amines / Anilines (R₂NH) start->amines N-Alkylation (Base: K₂CO₃, Et₃N) phenols Phenols / Alcohols (Ar-OH / R-OH) start->phenols O-Alkylation (Base: K₂CO₃, Cs₂CO₃) thiols Thiols (R-SH) start->thiols S-Alkylation (Base: K₂CO₃, NaOH) amine_prod N-Alkylated Products (Amines, Ureas, etc.) amines->amine_prod ether_prod O-Alkylated Products (Ethers) phenols->ether_prod thioether_prod S-Alkylated Products (Thioethers) thiols->thioether_prod cap_node

Caption: General synthetic routes using the isoxazole synthon.

N-Alkylation of Amines and Anilines

The reaction with primary or secondary amines is a cornerstone for building complex drug molecules, including novel urea derivatives that act as kinase inhibitors.[2]

Causality Behind Experimental Choices:

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient for aliphatic amines and anilines. It is inexpensive, easily removed by filtration, and strong enough to deprotonate the amine or the protonated amine formed during the reaction. For less reactive amines or to ensure a homogenous reaction, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used.[10]

  • Solvent: DMF or MeCN are excellent choices. They are polar enough to dissolve the reagents and any ionic intermediates but are aprotic, which accelerates S_N2 reactions.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine/aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Reagent Addition: While stirring, add a solution of 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.05 eq) in a small volume of anhydrous DMF dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if the amine is a poor nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic solids (K₂CO₃).

    • Pour the filtrate into water and extract the product with a suitable organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

O-Alkylation of Phenols

The synthesis of aryl ethers is a common objective in drug design. The reaction with phenols proceeds smoothly under basic conditions.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like K₂CO₃ is required to deprotonate the phenol to the more nucleophilic phenoxide ion. For less acidic phenols or to accelerate the reaction, a stronger base like cesium carbonate (Cs₂CO₃) can be beneficial due to the higher solubility of cesium salts.

  • Solvent: Acetone or DMF are standard solvents. Acetone allows for reactions at reflux temperature and is easily removed, while DMF can facilitate reactions at lower temperatures for sensitive substrates.[10]

Experimental Protocol: General Procedure for O-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous DMF. Add powdered potassium carbonate (2.0 eq).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Reagent Addition: Add 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC.

  • Work-up & Purification: Follow the work-up and purification steps outlined in the N-Alkylation protocol (Section 3.1). The product is typically an aryl ether.

S-Alkylation of Thiols

Thioethers are important functional groups in many pharmaceuticals. Thiols are excellent nucleophiles, and their alkylation is often rapid and high-yielding.

Causality Behind Experimental Choices:

  • Base: Thiols are generally more acidic than alcohols or amines, so a mild base is sufficient to generate the highly nucleophilic thiolate anion. K₂CO₃ or even aqueous NaOH can be used effectively.[11]

  • Solvent: Ethanol or DMF are suitable solvents. The reaction is often fast enough to proceed efficiently at room temperature.

Experimental Protocol: General Procedure for S-Alkylation

  • Reaction Setup: Dissolve the thiol (1.0 eq) in ethanol or DMF.

  • Thiolate Formation: Add the base (e.g., K₂CO₃, 1.5 eq) and stir for 15-20 minutes at room temperature to generate the thiolate.

  • Reagent Addition: Add 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC. These reactions are often complete within 1-4 hours.

  • Work-up & Purification: Follow the work-up and purification steps detailed in the N-Alkylation protocol (Section 3.1).

Data Summary for Synthetic Planning

The following table provides a general summary of reaction parameters to guide experimental design. Note that yields are substrate-dependent and optimization may be required.

Reaction TypeNucleophile ClassTypical Base(s)Typical Solvent(s)Temp. (°C)Typical Time (h)
N-Alkylation Amines, AnilinesK₂CO₃, Et₃N, DIPEADMF, MeCN25 - 602 - 12
O-Alkylation PhenolsK₂CO₃, Cs₂CO₃DMF, Acetone60 - 804 - 18
S-Alkylation ThiolsK₂CO₃, NaOHDMF, EtOH251 - 4

Conclusion

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a powerful and versatile electrophilic building block for the synthesis of isoxazole-containing drug candidates. Its high reactivity in S_N2 reactions allows for the efficient formation of C-N, C-O, and C-S bonds, providing access to a wide chemical space for drug discovery. By understanding the underlying reaction mechanisms and carefully selecting appropriate reaction conditions, researchers can effectively leverage this synthon to construct novel molecular architectures with significant therapeutic potential. Adherence to strict safety protocols is paramount when handling this reactive compound.

References

  • CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. Available at: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line - Indian Journal of Chemistry. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method - SAR Publication. Available at: [Link]

  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - PMC. Available at: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - ACS Publications. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]

  • Reactions of 3-chloroindolenines with some nucleophiles - Heterocycles. Available at: [Link]

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][6][12]benzothiazines: access to pyrrolo[2,1-b][1][12]benzothiazoles - Beilstein Journals. Available at: [Link]

  • Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole - Angene Chemical. Available at: [Link]

  • Synthesis of 2-Aminomethyl-5-tert-butylphenols - Kyushu University Institutional Repository. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. Available at: [Link]

  • Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis - RSC Publishing. Available at: [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution - RSC Publishing. Available at: [Link]

  • tert-butyl (5-(bromomethyl)isoxazol-3-yl)carbamate — Chemical Substance Information - NextSDS. Available at: [Link]

  • Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - RSC Publishing. Available at: [Link]

  • Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization - ResearchGate. Available at: [Link]

  • Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products - AMS Dottorato. Available at: [Link]

  • Asymmetric synthesis of tertiary thiols and thioethers - Beilstein Journals. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. Available at: [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. Available at: [Link]

  • N-Dealkylation of Amines - MDPI. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - IRIS. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Bromomethyl Isoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isoxazole-Aryl Conjugates The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazole-Aryl Conjugates

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] The application of this reaction to bromomethyl isoxazoles provides a direct and efficient route to synthesize a diverse array of 5-(arylmethyl)isoxazoles and related structures, which are of significant interest for the development of novel therapeutics.

This guide provides a comprehensive overview of the critical parameters, mechanistic considerations, and practical protocols for successfully employing bromomethyl isoxazoles as electrophilic partners in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromomethyl isoxazole. This step forms a Pd(II) intermediate. The reactivity of the C(sp³)-Br bond in the bromomethyl group is a key consideration, as it differs from the more commonly employed C(sp²)-Br bonds of aryl halides.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium center. Prior to this, the boronic acid must be activated by a base to form a more nucleophilic boronate species. This activation enhances the polarization of the organic ligand, facilitating its transfer to the palladium complex.[4]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_complex [label="R¹-Pd(II)L_n-Br\n(R¹ = Isoxazol-5-ylmethyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_diaryl [label="R¹-Pd(II)L_n-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="R²-B(OH)₂\n(Arylboronic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="[R²-B(OH)₃]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="R¹-Br\n(Bromomethyl Isoxazole)"]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; BoronicAcid -> Base [style=dashed]; Base -> Boronate [style=dashed]; Boronate -> Transmetalation [label="[Br]⁻"]; Transmetalation -> PdII_diaryl; PdII_diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerated\nCatalyst"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters for Bromomethyl Isoxazoles

The success of the Suzuki-Miyaura coupling of bromomethyl isoxazoles hinges on the careful selection of several key parameters. The C(sp³)-Br bond of the bromomethyl group presents unique challenges compared to the more conventional C(sp²)-Br of aryl halides, necessitating specific optimization.

Parameter Common Reagents/Conditions Rationale and Field-Proven Insights References
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄The choice of palladium source is critical. Pd(OAc)₂ is a common and cost-effective precursor that forms the active Pd(0) species in situ. For more challenging couplings, pre-formed complexes like PdCl₂(dppf)·CH₂Cl₂ can offer greater stability and reactivity.[5][6]
Ligand JohnPhos, dppf, PPh₃Electron-rich and bulky phosphine ligands are often essential for promoting the oxidative addition and reductive elimination steps. JohnPhos has shown particular efficacy in the coupling of benzylic bromides. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is also a robust ligand for a variety of Suzuki couplings.[5][6][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. For benzylic couplings, stronger, non-nucleophilic bases like K₂CO₃ and Cs₂CO₃ are often preferred.[5][6][7]
Solvent DMF, THF/H₂O, Dioxane, CPME/H₂OThe solvent must be capable of dissolving the reactants and catalyst system. Aprotic polar solvents like DMF are frequently used. The addition of water can be beneficial in some cases, as it can aid in the dissolution of the base and facilitate the transmetalation step. However, for water-sensitive substrates, anhydrous conditions are necessary.[5][6][8]
Boronic Acid Derivative Arylboronic acids, Potassium aryltrifluoroboratesWhile arylboronic acids are the most common coupling partners, potassium aryltrifluoroborates offer enhanced stability and can be advantageous in certain cases, particularly for challenging couplings.[5][9]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 5-(Bromomethyl)isoxazole Derivatives

This protocol is adapted from a method developed for the benzylic arylation of isoxazole derivatives and is particularly useful for rapid reaction optimization and library synthesis.[6]

Materials:

  • 5-(Bromomethyl)isoxazole derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the 5-(bromomethyl)isoxazole derivative (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (5 mol%), and JohnPhos (10 mol%).

  • Add anhydrous DMF (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(arylmethyl)isoxazole.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Reactants:\n- Bromomethyl Isoxazole\n- Arylboronic Acid\n- K₂CO₃\n- Pd(OAc)₂\n- JohnPhos\nin Microwave Vial", width=3]; AddSolvent [label="Add Anhydrous DMF"]; Seal [label="Seal Vial"]; Microwave [label="Microwave Irradiation\n(140°C, 20 min)"]; Cool [label="Cool to Room Temperature"]; Workup [label="Aqueous Workup\n(EtOAc / H₂O)"]; Extract [label="Extraction with EtOAc"]; Dry [label="Dry and Concentrate"]; Purify [label="Column Chromatography"]; End [label="End\n(Pure Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Combine; Combine -> AddSolvent; AddSolvent -> Seal; Seal -> Microwave; Microwave -> Cool; Cool -> Workup; Workup -> Extract; Extract -> Dry; Dry -> Purify; Purify -> End; } Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol 2: Conventional Suzuki-Miyaura Coupling of Benzylic Bromides with Potassium Aryltrifluoroborates

This protocol is based on a general method for the coupling of benzylic halides and can be advantageous when using potassium aryltrifluoroborates as the nucleophilic partner.[5]

Materials:

  • Bromomethyl isoxazole derivative (0.5 mmol)

  • Potassium aryltrifluoroborate (0.505 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Tetrahydrofuran (THF) and Water (10:1 mixture, 5 mL) or Cyclopentyl methyl ether (CPME) and Water (10:1 mixture, 5 mL)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromomethyl isoxazole derivative (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (2 mol%).

  • Add the THF/H₂O (10:1) or CPME/H₂O (10:1) solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 77°C (for THF/H₂O) or 90°C (for CPME/H₂O) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one, or screening different bases and solvents. Ensure all reagents are pure and the solvent is anhydrous if required.[10]

  • Homocoupling of Boronic Acid: The presence of oxygen can lead to the homocoupling of the boronic acid. It is crucial to properly degas the reaction mixture and maintain an inert atmosphere.[10]

  • Substrate Reactivity: Electron-poor arylboronic acids may react more slowly. In such cases, increasing the reaction temperature or time may be necessary. Conversely, electron-rich bromomethyl isoxazoles may be more prone to side reactions.

  • Chemoselectivity: If the isoxazole substrate contains other halide substituents (e.g., an aryl bromide), chemoselectivity can be a challenge. The relative reactivity is generally I > Br > OTf >> Cl for C(sp²)-X bonds.[1] The C(sp³)-Br of the bromomethyl group has its own distinct reactivity. Specific conditions can be developed to favor the coupling at either the benzylic or aryl position.[10][11]

Conclusion

The Suzuki-Miyaura cross-coupling of bromomethyl isoxazoles is a powerful synthetic tool for accessing a wide range of isoxazole-aryl conjugates. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and functional group tolerance. The protocols and insights provided in this guide serve as a valuable starting point for the successful implementation of this important transformation in drug discovery and materials science.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 162-166.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.
  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36033–36039.
  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with... ResearchGate. [Link]

  • Sakai, N., & Ikeda, R. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 745–748.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Semantic Scholar. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Tidmore, J. K., Becton, M., & Wadas, T. J. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 57(15), 1667–1669.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. [Link]

  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

Sources

Method

step-by-step preparation of 3-(Bromomethyl)-5-(tert-butyl)isoxazole from alcohol precursors

Introduction The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 5-tert-butylisoxazole moiety, in particular, is a key component in se...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 5-tert-butylisoxazole moiety, in particular, is a key component in several developmental drug candidates, including potent kinase inhibitors for cancer therapy. The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. 3-(Bromomethyl)-5-(tert-butyl)isoxazole serves as a versatile synthetic intermediate, allowing for the introduction of various nucleophilic groups at the 3-position of the isoxazole ring. This guide provides a comprehensive, step-by-step protocol for the preparation of this valuable building block from readily available alcohol precursors, intended for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Approach

The synthesis of 3-(Bromomethyl)-5-(tert-butyl)isoxazole is efficiently accomplished in a two-step sequence starting from a suitable β-ketoester. The first step involves the construction of the isoxazole ring to generate the alcohol precursor, 3-(hydroxymethyl)-5-(tert-butyl)isoxazole. The subsequent step is the conversion of the primary alcohol to the desired bromomethyl derivative.

Synthesis_Overview Start Ethyl Pivaloylacetate Step1 Step 1: Isoxazole Formation Start->Step1 Alcohol 3-(Hydroxymethyl)-5-(tert-butyl)isoxazole Step1->Alcohol Step2 Step 2: Bromination Alcohol->Step2 FinalProduct 3-(Bromomethyl)-5-(tert-butyl)isoxazole Step2->FinalProduct

Caption: Overall synthetic strategy.

PART 1: Synthesis of the Alcohol Precursor: 3-(Hydroxymethyl)-5-(tert-butyl)isoxazole

The formation of the isoxazole ring is achieved through the condensation of a β-dicarbonyl compound with hydroxylamine. In this protocol, we utilize ethyl pivaloylacetate, which provides the tert-butyl group at the 5-position of the resulting isoxazole.

Mechanistic Rationale

The reaction proceeds via the initial formation of an oxime intermediate from the reaction of hydroxylamine with one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic isoxazole ring. The regioselectivity of the cyclization is governed by the differential reactivity of the ketone and ester carbonyls, leading predominantly to the desired 3-hydroxymethyl-5-tert-butylisoxazole isomer.

Isoxazole_Formation cluster_0 Reaction Scheme EtOOC-CH2-CO-tBu Ethyl Pivaloylacetate Intermediate Oxime Intermediate EtOOC-CH2-CO-tBu->Intermediate + NH2OH·HCl, Base NH2OH Hydroxylamine Product 3-(Hydroxymethyl)-5-(tert-butyl)isoxazole Intermediate->Product Cyclization & Dehydration Appel_Reaction cluster_mechanism Appel Reaction Mechanism PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ Br⁻ PPh3->Phosphonium_Salt + CBr₄ CBr4 CBr₄ ROH R-CH₂OH Alkoxyphosphonium [R-CH₂-O-PPh₃]⁺ Br⁻ ROH->Alkoxyphosphonium + [Ph₃P-Br]⁺ RBr R-CH₂Br Alkoxyphosphonium->RBr + Br⁻ (Sₙ2) Ph3PO Ph₃P=O Alkoxyphosphonium->Ph3PO

Application

Application Notes &amp; Protocols: Leveraging 3-(Bromomethyl)-5-(tert-butyl)isoxazole for Advanced Click Chemistry Applications

Introduction: The Strategic Value of the Isoxazole Scaffold In the landscape of modern drug discovery and medicinal chemistry, the isoxazole ring system stands out as a privileged scaffold.[1][2] Its unique electronic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the isoxazole ring system stands out as a privileged scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a plethora of approved therapeutics, including antibiotics like sulfamethoxazole and the anti-inflammatory agent parecoxib.[1][2][3] The strategic functionalization of this core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

3-(Bromomethyl)-5-(tert-butyl)isoxazole emerges as a particularly valuable building block for synthetic chemists. This reagent uniquely combines three key structural features:

  • A reactive bromomethyl group at the 3-position, which serves as an excellent electrophilic handle for facile downstream functionalization.

  • A sterically demanding tert-butyl group at the 5-position, which enhances lipophilicity and can provide metabolic stability by shielding the isoxazole ring.[4]

  • The isoxazole core , a bioisostere for various functional groups, contributing to the overall molecular profile and potential biological activity.[5][6]

This guide provides a comprehensive overview and detailed protocols for the application of 3-(Bromomethyl)-5-(tert-butyl)isoxazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—a cornerstone of "click chemistry".[7] We will detail the conversion of the bromomethyl handle into the requisite azide precursor, followed by its efficient conjugation to terminal alkynes, thereby enabling the rapid assembly of complex molecules for research, screening, and drug development.

Reagent Profile: 3-(Bromomethyl)-5-(tert-butyl)isoxazole

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from structurally similar molecules, such as 3-(Bromomethyl)-5-methylisoxazole.[8]

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₈H₁₂BrNOBased on structure
Molecular Weight 218.09 g/mol Based on structure
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solidAnalogy to similar compounds[8]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMSO)General knowledge of organic compounds
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)Recommended for reactive alkyl halides[8]
Safety and Handling

Warning: 3-(Bromomethyl)-5-(tert-butyl)isoxazole is expected to be a corrosive, lachrymatory, and hazardous substance. All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Classifications (Predicted): Based on the analogous compound 3-(Bromomethyl)-5-methylisoxazole, this reagent should be treated as causing severe skin burns and eye damage (H314).[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields and a face shield are mandatory.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes are required.

    • Respiratory Protection: Not typically required if handled exclusively within a fume hood.

  • First Aid Measures:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Core Application Workflow: From Bromide to Triazole

The primary application of 3-(Bromomethyl)-5-(tert-butyl)isoxazole in click chemistry is not direct. The bromomethyl group must first be converted into an azidomethyl group via a nucleophilic substitution reaction. This resulting azide is the active participant in the CuAAC reaction. The overall workflow is a robust and efficient two-step process.

G Bromo 3-(Bromomethyl)-5-(tert-butyl)isoxazole (Starting Material) Azide 3-(Azidomethyl)-5-(tert-butyl)isoxazole (Key Intermediate) Bromo->Azide  Step 1: Azide Synthesis (SN2 Reaction with NaN3) Triazole 1,4-Disubstituted Triazole Product (Final Conjugate) Azide->Triazole  Step 2: CuAAC Reaction (+ Alkyne, Cu(I) Catalyst) Alkyne Terminal Alkyne (Coupling Partner) Alkyne->Triazole

Caption: Overall experimental workflow.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 3-(Azidomethyl)-5-(tert-butyl)isoxazole

This protocol describes the quantitative conversion of the starting bromide to the key azide intermediate via an Sₙ2 reaction.

Causality Behind Experimental Choices:

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves sodium azide and promotes Sₙ2 reactions.

  • Temperature: Room temperature is typically sufficient for this facile displacement. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but this may increase side product formation.

  • Workup: An aqueous workup with ethyl acetate extraction is used to remove the DMF and inorganic salts (NaBr, excess NaN₃), isolating the desired organic product.

Materials & Reagents:

  • 3-(Bromomethyl)-5-(tert-butyl)isoxazole

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Add sodium azide (1.2 - 1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor Progress: Track the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Use a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(Azidomethyl)-5-(tert-butyl)isoxazole is often of sufficient purity (>95%) for direct use in the subsequent click reaction. If necessary, it can be purified by silica gel chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the synthesized azide and a generic terminal alkyne.

Causality Behind Experimental Choices:

  • Catalyst System: The active Cu(I) catalyst is generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent, sodium ascorbate.[7] This is more convenient and reliable than handling often unstable Cu(I) salts directly.[10]

  • Solvent System: A mixture of tert-butanol and water is a versatile solvent system that accommodates a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system.

  • Ligand (Optional but Recommended): For sensitive substrates, particularly in bioconjugation, a Cu(I)-stabilizing ligand like THPTA (water-soluble) or TBTA can accelerate the reaction and protect the biological molecule from oxidative damage.[10][11]

Materials & Reagents:

  • 3-(Azidomethyl)-5-(tert-butyl)isoxazole (from Protocol 1)

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a suitable vial, dissolve the terminal alkyne (1.0 eq) and 3-(Azidomethyl)-5-(tert-butyl)isoxazole (1.05 - 1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate microfuge tube, prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

  • In another microfuge tube, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Add the CuSO₄ solution to the reaction vial to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%. The solution may turn from pale blue to yellow/orange, indicating the formation of the active catalyst.

  • Stir the reaction vigorously at room temperature for 2-12 hours. The reaction is often complete within a few hours.

  • Monitor Progress: Track the reaction via TLC or LC-MS to confirm the formation of the triazole product.

  • Workup & Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Mechanistic Insight: The CuAAC Catalytic Cycle

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a well-defined catalytic cycle involving copper(I) acetylide intermediates.[7] This mechanism ensures the exclusive formation of the 1,4-disubstituted triazole isomer, in contrast to the thermal Huisgen cycloaddition which yields a mixture of regioisomers.[12]

G Cu1 Cu(I) Acetylide Cu(I)-C≡C-R1 Cu1->Acetylide + R1-C≡CH - H+ Alkyne R1-C≡CH Metallacycle Six-membered Cu(III) metallacycle Acetylide->Metallacycle + R2-N3 Azide R2-N3 Azide->Metallacycle Triazolide Copper triazolide Metallacycle->Triazolide Ring contraction Triazolide->Cu1 + H+ (Protonolysis) Product Triazole Product Triazolide->Product Proton H+ Proton->Triazolide

Caption: Simplified Cu(I)-catalyzed cycloaddition mechanism.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Stalled or Incomplete Azide Synthesis (Protocol 1) Inactive NaN₃; insufficient reaction time; poor quality DMF.Use freshly opened, dry NaN₃. Ensure DMF is anhydrous. Extend reaction time or gently heat to 40-50°C.
Low Yield in CuAAC Reaction (Protocol 2) Oxidized/inactive catalyst; impure azide or alkyne; poor substrate solubility.Prepare catalyst solutions fresh. Use purified reagents. Consider adding a co-solvent (e.g., THF, DMSO) or a phase-transfer catalyst.
Formation of Alkyne Homocoupling Byproducts (Glaser coupling) Presence of oxygen leading to Cu(I) oxidation and subsequent side reactions.Degas the solvent mixture before adding the catalyst. Maintain an inert atmosphere (N₂ or Ar) over the reaction. Ensure a slight excess of sodium ascorbate is present.[7]
Difficulty in Product Purification Product co-elutes with starting material or byproducts.Optimize the TLC solvent system before scaling up chromatography. Consider reverse-phase chromatography for polar compounds.

Conclusion

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a potent and versatile building block for chemical synthesis. Its true power is unlocked through a simple and efficient two-step transformation: conversion to a stable azide intermediate followed by a high-yielding CuAAC click reaction. This workflow provides researchers, particularly those in drug discovery and chemical biology, with a reliable method to rapidly generate libraries of novel isoxazole-containing molecules. The ability to introduce the bulky tert-butylisoxazole moiety onto a wide array of alkyne-tagged scaffolds opens up new avenues for exploring structure-activity relationships and developing next-generation chemical probes and therapeutic candidates.

References

  • Google Patents. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • ACS Publications. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]

  • ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. Click Triazoles for Bioconjugation. Available from: [Link]

  • Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Available from: [Link]

  • ResearchGate. Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Available from: [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • ACS Publications. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available from: [Link]

  • Frontiers. Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Available from: [Link]

  • ChemDmart. Safety data sheet - 3-Amino-5-Methyl Isoxazole. Available from: [Link]

  • Research Square. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. Available from: [Link]

  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available from: [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

Sources

Method

Guide to the Incorporation of 3-(Bromomethyl)-5-(tert-butyl)isoxazole into Peptides via Solid-Phase Peptide Synthesis

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of novel heterocyclic moieties into peptides is a key strategy for modulating their pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of novel heterocyclic moieties into peptides is a key strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. Isoxazole rings, in particular, serve as valuable bioisosteres and conformational constraints. This guide provides a comprehensive technical overview and detailed protocols for the integration of 3-(Bromomethyl)-5-(tert-butyl)isoxazole into peptide sequences using solid-phase peptide synthesis (SPPS). We present two primary strategic approaches: post-synthetic on-resin alkylation of nucleophilic amino acid side chains and the de novo synthesis of a custom amino acid building block for direct incorporation. This document explains the causal chemistry behind protocol choices, provides self-validating experimental workflows, and offers a troubleshooting guide for common challenges, enabling researchers to confidently expand their peptide modification toolkit.

Introduction and Strategic Overview

Solid-Phase Peptide Synthesis (SPPS), predominantly utilizing the Fmoc/tBu orthogonal protection strategy, is the cornerstone of modern peptide chemistry[1][2]. The ability to perform chemical modifications directly on the resin-bound peptide has opened avenues for creating complex peptidomimetics and non-canonical structures[3][4]. The target reagent, 3-(Bromomethyl)-5-(tert-butyl)isoxazole, is an electrophilic alkylating agent, with the bromomethyl group being highly susceptible to nucleophilic substitution[5][6]. This reactivity is the basis for its incorporation into peptides.

The two principal strategies for incorporating this moiety are conceptually distinct and offer different advantages:

  • Strategy A: Post-Synthetic (On-Resin) Modification: This approach involves synthesizing a peptide sequence containing a strategically placed amino acid with a uniquely protected, nucleophilic side chain. After the main peptide sequence is assembled, this specific protecting group is selectively removed, and the exposed nucleophile is reacted with 3-(Bromomethyl)-5-(tert-butyl)isoxazole. This method is versatile, allowing the same parent peptide sequence to be modified with various electrophiles.

  • Strategy B: Custom Amino Acid Building Block Synthesis: This strategy involves the pre-synthesis of a non-canonical amino acid where the (5-(tert-butyl)isoxazol-3-yl)methyl group is already part of the side chain. This custom building block is then incorporated into the peptide sequence during standard SPPS cycles. This approach ensures 100% modification at the desired position and can be more efficient for large-scale synthesis.

The choice between these strategies depends on factors such as the desired scale of synthesis, the availability of starting materials, and the need for peptide library diversification.

G cluster_0 Strategic Approaches cluster_1 Workflow for Strategy A cluster_2 Workflow for Strategy B Start Goal: Incorporate 5-(tert-butyl)isoxazol-3-yl)methyl moiety StrategyA Strategy A: Post-Synthetic (On-Resin) Modification Start->StrategyA StrategyB Strategy B: Custom Amino Acid Building Block Start->StrategyB A1 1. Synthesize peptide with orthogonally protected nucleophile (e.g., Fmoc-Cys(Mmt)-OH) StrategyA->A1 B1 1. Synthesize custom amino acid: Fmoc-Aaa((CH2)-isoxazole)-OH StrategyB->B1 A2 2. Selectively deprotect side chain on-resin (e.g., 1% TFA in DCM) A1->A2 A3 3. Perform on-resin alkylation with 3-(Bromomethyl)-5-(tert-butyl)isoxazole A2->A3 A4 4. Cleave and globally deprotect A3->A4 B2 2. Incorporate custom AA into sequence via standard SPPS coupling B1->B2 B3 3. Complete peptide synthesis B2->B3 B4 4. Cleave and globally deprotect B3->B4

Caption: High-level overview of the two strategic workflows.

Reagent Profile and Handling

  • Compound: 3-(Bromomethyl)-5-(tert-butyl)isoxazole

  • Structure: A five-membered isoxazole ring substituted with a reactive bromomethyl group at the 3-position and a sterically bulky tert-butyl group at the 5-position. The tert-butyl group enhances lipophilicity[7].

  • Reactivity: The C-Br bond is polarized, making the methylene carbon highly electrophilic and an excellent substrate for SN2 reactions with soft nucleophiles.

  • Handling: As a reactive alkylating agent, it should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. It is sensitive to moisture and strong bases. Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C.

PropertyValue
IUPAC Name 3-(Bromomethyl)-5-(tert-butyl)isoxazole
Molecular Formula C₈H₁₂BrNO
Molecular Weight 218.09 g/mol
Appearance Typically a solid or oil
Primary Reactivity Electrophile (Alkylating Agent)

Strategy A: Post-Synthetic (On-Resin) Modification

This strategy hinges on the selective deprotection of a single amino acid side chain on the fully assembled, resin-bound peptide, followed by alkylation. The choice of the nucleophilic amino acid and its orthogonal protecting group is critical for success.

Selection of Nucleophilic Residue and Protecting Group

Cysteine is the ideal candidate for this reaction. Its thiol side chain is a potent nucleophile, and its modification chemistry is well-established[3][8]. Other residues can be used, but present greater challenges.

Amino AcidNucleophilic GroupRecommended Orthogonal Protecting GroupRationale & Key Considerations
Cysteine (Cys) Thiol (-SH)Mmt (4-Methoxytrityl)Primary Choice. Mmt is highly acid-labile and can be removed with 1% TFA in DCM, leaving other acid-labile groups (like tBu, Boc, Trt) intact[8]. Thiol alkylation is rapid and high-yielding.
Lysine (Lys) ε-Amino (-NH₂)Mtt (4-Methyltrityl) or Alloc (Allyloxycarbonyl)Mtt is removed with dilute acid[9][]. Alloc is removed with a Palladium catalyst, offering true orthogonality[]. N-alkylation can be slower than S-alkylation and may require a non-nucleophilic base.
Asp/Glu (Asp/Glu) Carboxylate (-COOH)O-2-PhiPr (2-phenylisopropyl ester) or OtBu (with FeCl₃)Can be converted to a nucleophile via esterification. Selective deprotection is possible; for instance, O-2-PhiPr is removed with 1% TFA[11], and OtBu can be cleaved on-resin using FeCl₃[12][13]. The resulting carboxylate requires activation or basic conditions to react.
Histidine (His) Imidazole RingBoc (tert-butyloxycarbonyl)Alkylation of the imidazole ring is possible. However, the standard Trt group is often too labile. If His modification is desired, using Fmoc-His(Boc)-OH is recommended to prevent side reactions, as the Trt group can be sensitive to the conditions used for Mmt/Mtt removal[8].
Detailed Protocol: On-Resin S-Alkylation of Cysteine

This protocol assumes the peptide has been fully synthesized on a standard solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry and contains a single Fmoc-Cys(Mmt)-OH residue at the desired modification site.

G Resin Peptide-Resin -Cys(Mmt)- Step1 1. Mmt Deprotection: 1% TFA in DCM Wash (DCM, DIPEA, DMF) Resin->Step1 Resin_SH Peptide-Resin -Cys(SH)- Step1->Resin_SH Step2 2. Alkylation: 3-(Bromomethyl)-5-(tert-butyl)isoxazole DIEA in DMF Resin_SH->Step2 Resin_Final Peptide-Resin -Cys(S-CH2-isoxazole) Step2->Resin_Final Step3 3. Final Cleavage: TFA Cocktail Resin_Final->Step3 FinalPeptide Final Modified Peptide in Solution Step3->FinalPeptide

Caption: Workflow for on-resin alkylation of a Cysteine residue.

Materials:

  • Peptidyl-resin containing a Cys(Mmt) residue.

  • Dichloromethane (DCM), anhydrous.

  • Trifluoroacetic acid (TFA).

  • N,N-Diisopropylethylamine (DIPEA).

  • N,N-Dimethylformamide (DMF), anhydrous.

  • 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

  • Standard cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O 95:2.5:2.5)[14].

Protocol Steps:

  • Resin Swelling: Swell the peptidyl-resin (1 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Selective Mmt Deprotection:

    • Prepare a solution of 1% (v/v) TFA in anhydrous DCM.

    • Add the deprotection solution to the resin (10 mL per gram of resin).

    • Gently agitate for 2 minutes. Drain the solution into a flask containing 10% pyridine in methanol to quench the acid and trap the Mmt cation (a bright yellow color indicates successful removal).

    • Repeat this step 5-10 times, monitoring the color of the drained solution. Deprotection is complete when no more yellow color is observed upon draining.

    • Rationale: Repetitive, short treatments with dilute acid minimize potential damage to other acid-labile protecting groups[15]. The Mmt cation is a potent electrophile and must be quenched to prevent side reactions.

  • Neutralization and Washing:

    • Wash the resin thoroughly with DCM (3x).

    • Wash with a solution of 10% DIPEA in DCM (2x, 2 min each) to neutralize any residual acid.

    • Wash again with DCM (3x) followed by anhydrous DMF (3x) to prepare for the alkylation step.

  • On-Resin Alkylation:

    • Dissolve 3-(Bromomethyl)-5-(tert-butyl)isoxazole (5 eq) and DIPEA (5 eq) in anhydrous DMF.

    • Add this solution to the resin.

    • Agitate the mixture at room temperature for 12-18 hours under an inert atmosphere.

    • Rationale: A mild, non-nucleophilic base like DIPEA is used to scavenge the HBr byproduct without competing in the alkylation. A 5-fold excess of reagents drives the reaction to completion on the solid support.

  • Post-Alkylation Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).

    • Dry the resin under high vacuum for at least 4 hours.

  • Quality Control (Optional but Recommended):

    • Cleave a small sample of the resin (~5-10 mg) using a standard TFA cocktail.

    • Analyze the crude peptide by LC-MS to confirm the mass of the modified peptide. The expected mass increase is +137.06 Da (C₈H₁₁NO).

  • Final Cleavage and Deprotection:

    • Once the modification is confirmed, cleave the bulk resin using an appropriate TFA cocktail (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5) for 2-3 hours[16][17].

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Strategy B: Custom Amino Acid Building Block Synthesis

This approach provides a robust and unambiguous method for incorporation. We propose the synthesis of N-α-Fmoc-L-3-(5-(tert-butyl)isoxazol-3-yl)methylamino)propanoic acid.

Proposed Synthesis Route

G cluster_0 Synthesis of Custom Building Block Start Fmoc-L-Dap(Boc)-OH (Starting Material) Step1 1. Alkylation: Base (e.g., K₂CO₃) in DMF Start->Step1 Reagent 3-(Bromomethyl)-5- (tert-butyl)isoxazole Reagent->Step1 Intermediate Fmoc-L-Aaa(Boc)- (CH₂-isoxazole) Step1->Intermediate Step2 2. Boc Deprotection: TFA/DCM Intermediate->Step2 FinalAA Final Building Block: Fmoc-Aaa((CH2)-isoxazole)-OH Step2->FinalAA

Caption: Proposed synthesis of a custom amino acid building block.

Protocol Outline:

  • Alkylation: The side-chain amino group of a suitable precursor, such as N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH), is alkylated with 3-(Bromomethyl)-5-(tert-butyl)isoxazole in the presence of a mild base like potassium carbonate or DIPEA in DMF.

  • Purification: The resulting protected amino acid is purified using standard chromatographic techniques (e.g., silica gel column chromatography).

  • Characterization: The structure of the final building block should be confirmed by NMR and high-resolution mass spectrometry.

  • Incorporation into SPPS: Once synthesized and verified, the custom amino acid can be used in any standard Fmoc-SPPS protocol[1]. It is coupled using standard reagents like HBTU/DIPEA or HATU/DIPEA.

Cleavage and Stability Considerations

The isoxazole ring is generally stable under standard peptide synthesis conditions. Critically, it is robust against the strong acidic conditions of final cleavage with TFA[18]. Research on isoxazole stability indicates that thermal decomposition requires very high temperatures (160–280°C), well outside the range of SPPS conditions[19]. Therefore, no special precautions are needed during the final cleavage step due to the presence of the isoxazole moiety. Standard scavenger cocktails should be used based on the peptide sequence itself (e.g., containing TIS for Trp, or EDT for Cys)[14][16].

Cleavage CocktailComposition (v/v/v)Recommended For
Standard TFA / Triisopropylsilane (TIS) / H₂OPeptides without Trp, Met, or Cys
Reagent K (modified) TFA / Thioanisole / H₂O / Phenol / Ethanedithiol (EDT)Peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr)

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete On-Resin Alkylation (Observed by LC-MS as starting material)1. Insufficient reagent excess. 2. Steric hindrance at the reaction site. 3. Poor resin swelling or reagent diffusion.1. Increase excess of alkylating agent and base to 10 eq. 2. Increase reaction time to 24 hours or gently heat to 40°C. 3. Ensure use of high-quality, anhydrous solvents. Consider a different resin type (e.g., ChemMatrix®).
Multiple Alkylations (e.g., on His or Lys side chains)1. Inappropriate protecting group strategy (e.g., Trt on His is too labile). 2. Mmt/Mtt deprotection conditions were too harsh, causing partial loss of other groups.1. For sequences with His, use Fmoc-His(Boc)-OH. For Lys, ensure a robust protecting group like Boc is used if it's not the target of modification. 2. Strictly adhere to the 1% TFA in DCM protocol with short, repeated exposures.
Aspartimide Formation (-18 Da mass shift)Sequence-dependent side reaction (especially Asp-Gly, Asp-Ser motifs) catalyzed by base during long alkylation steps[20].This is less likely to be caused by the alkylation itself but can be exacerbated by the extended exposure to base. If the peptide is prone to this, consider using protecting groups designed to minimize it (e.g., Fmoc-Asp(OMpe)-OH).
No Reaction 1. Reagent (3-(Bromomethyl)-5-(tert-butyl)isoxazole) has degraded. 2. Incomplete deprotection of the nucleophilic side chain.1. Use fresh or properly stored reagent. 2. Confirm complete deprotection by cleaving a small resin sample after the deprotection step and analyzing by LC-MS.

References

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Grieco, P., et al. (2015). Solid-Phase S-Alkylation Promoted by Molecular Sieves. ACS Publications. Retrieved from [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Barluenga, J., et al. (2014). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pathak, T. P., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Retrieved from [Link]

  • Wojtunik-Kulesza, K. A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Retrieved from [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). CEM Corporation. Retrieved from [Link]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Pathak, T. P., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC. Retrieved from [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Wang, Y-S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Retrieved from [Link]

  • Synthesis protocols. (n.d.). Peptideweb.com. Retrieved from [Link]

  • van den Akker, M., et al. (2006). On-resin peptide cyclization.Google Patents.
  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub. Retrieved from [Link]

  • Structure and stability of isoxazoline compounds. (2025). ResearchGate. Retrieved from [Link]

  • Ghaffari, M., et al. (2019). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent. SciELO. Retrieved from [Link]

  • Wang, P., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. Retrieved from [Link]

  • Accurate determination of resin substitution in solid phase peptide synthesis. (n.d.). Almac. Retrieved from [Link]

  • (PDF) Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). ResearchGate. Retrieved from [Link]

  • de Vlugt, R., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Retrieved from [Link]

  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. CORE. Retrieved from [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2020). Frontiers. Retrieved from [Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Peptalyzer. Retrieved from [Link]

  • Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Retrieved from [Link]

  • Voinov, V. G., et al. (2012). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. PMC. Retrieved from [Link]

  • Chen, Y., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. ScienceDirect. Retrieved from [Link]

Sources

Application

Mastering Nucleophilic Substitution: A Technical Guide to the Applications of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

Introduction: The Versatility of the Isoxazole Scaffold in Modern Chemistry The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to participate in a wide array of chemical transformations.[1][2] Among the diverse family of isoxazole-containing building blocks, 3-(Bromomethyl)-5-(tert-butyl)isoxazole stands out as a highly versatile reagent for introducing the 5-(tert-butyl)isoxazol-3-yl)methyl moiety into a wide range of molecular architectures. The strategic placement of a reactive bromomethyl group at the 3-position, coupled with the sterically demanding and lipophilic tert-butyl group at the 5-position, offers a powerful tool for researchers, scientists, and drug development professionals.[3][4] The tert-butyl group, in particular, can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions utilizing 3-(Bromomethyl)-5-(tert-butyl)isoxazole. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for a variety of nucleophiles, and showcase the broad applicability of this reagent in the synthesis of novel chemical entities.

Core Principles: Understanding the Reactivity of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

The primary mode of reactivity for 3-(Bromomethyl)-5-(tert-butyl)isoxazole is the nucleophilic substitution at the methylene carbon bearing the bromine atom. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Several factors contribute to the high reactivity of this substrate in SN2 reactions:

  • Excellent Leaving Group: The bromide ion (Br-) is a weak base and therefore an excellent leaving group, facilitating its displacement.

  • Steric Accessibility: The electrophilic carbon is a primary carbon, making it sterically unhindered and readily accessible to a wide range of nucleophiles.

  • Electronic Activation: The adjacent isoxazole ring, an electron-withdrawing heterocycle, contributes to the electrophilicity of the methylene carbon, further promoting nucleophilic attack.

The general workflow for these reactions is conceptually straightforward, involving the reaction of 3-(Bromomethyl)-5-(tert-butyl)isoxazole with a suitable nucleophile, often in the presence of a base to either deprotonate the nucleophile or to act as an acid scavenger.

G reagent 3-(Bromomethyl)-5-(tert-butyl)isoxazole product Substituted Product reagent->product Sɴ2 Attack nucleophile Nucleophile (Nu-H) nucleophile->product base Base salt Byproduct Salt base->salt

Caption: General workflow for nucleophilic substitution.

Application Notes & Protocols: A Practical Guide

The following sections provide detailed protocols for the reaction of 3-(Bromomethyl)-5-(tert-butyl)isoxazole with a variety of common nucleophiles, including amines (N-nucleophiles), phenols (O-nucleophiles), and thiols (S-nucleophiles). These protocols are designed to be robust and adaptable to a range of specific substrates.

I. N-Alkylation: Synthesis of Substituted Amines

The reaction with nitrogen-based nucleophiles provides a direct route to a diverse array of secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds.

Representative Reaction:

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine with 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

Materials:

  • 3-(Bromomethyl)-5-(tert-butyl)isoxazole

  • Primary Amine (e.g., Aniline)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (sufficient to dissolve the amine).

  • Addition of Electrophile: While stirring at room temperature, add a solution of 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.1 eq) in acetonitrile dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Wash the solids with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

Data Presentation:

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineK₂CO₃CH₃CN82685
2BenzylamineK₂CO₃CH₃CN82590
3MorpholineK₂CO₃CH₃CN82492

Yields are representative and may vary depending on the specific substrate and reaction scale.

II. O-Alkylation: Synthesis of Aryl Ethers

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. The reaction of 3-(Bromomethyl)-5-(tert-butyl)isoxazole with phenols provides access to a variety of aryl ethers containing the isoxazole moiety.

Representative Reaction:

Protocol 2: O-Alkylation of a Phenol

This protocol outlines a general procedure for the O-alkylation of a phenol.

Materials:

  • 3-(Bromomethyl)-5-(tert-butyl)isoxazole

  • Substituted Phenol (e.g., 4-Methoxyphenol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 eq) in DMF.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Electrophile Addition: Add 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure aryl ether.

Data Presentation:

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF70888
24-MethoxyphenolK₂CO₃DMF70791
34-NitrophenolK₂CO₃DMF701082

Yields are representative and may vary depending on the specific substrate and reaction scale.

III. S-Alkylation: Synthesis of Thioethers

The synthesis of thioethers (sulfides) is readily achieved through the reaction of 3-(Bromomethyl)-5-(tert-butyl)isoxazole with thiols. This reaction is typically fast and high-yielding due to the high nucleophilicity of the thiolate anion.

Representative Reaction:

Protocol 3: S-Alkylation of a Thiol

This protocol provides a general method for the S-alkylation of a thiol.

Materials:

  • 3-(Bromomethyl)-5-(tert-butyl)isoxazole

  • Thiol (e.g., Thiophenol)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH) or DMF

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol or DMF. Add the base (1.1 eq of NaOH or K₂CO₃) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.

  • Electrophile Addition: Add 3-(Bromomethyl)-5-(tert-butyl)isoxazole (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl acetate (3 x).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation:

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolNaOHEtOH25295
2Benzyl MercaptanK₂CO₃DMF251.597
34-MethylthiophenolNaOHEtOH252.593

Yields are representative and may vary depending on the specific substrate and reaction scale.

Mechanistic Considerations and Reaction Optimization

The success of these nucleophilic substitution reactions hinges on several key experimental parameters. Understanding their influence allows for rational optimization and troubleshooting.

G cluster_0 Reaction Parameters cluster_1 Reaction Outcome Solvent Solvent (Polar Aprotic Favored) Yield Yield Solvent->Yield Purity Purity Solvent->Purity Reaction_Time Reaction Time Solvent->Reaction_Time Base Base (Strength & Stoichiometry) Base->Yield Base->Purity Base->Reaction_Time Temperature Temperature (Rate Control) Temperature->Yield Temperature->Reaction_Time Nucleophile Nucleophile (Strength & Sterics) Nucleophile->Yield Nucleophile->Reaction_Time

Caption: Key parameters influencing reaction outcome.

  • Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions. They effectively solvate the cation of the base while leaving the nucleophilic anion relatively "bare" and more reactive.

  • Base: The choice and stoichiometry of the base are critical. For N- and S-alkylation of neutral nucleophiles, a base is required to generate the more nucleophilic conjugate base or to neutralize the HBr byproduct. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines like triethylamine (Et₃N). For O-alkylation of phenols, a base is necessary to form the more nucleophilic phenoxide ion.

  • Temperature: While many of these reactions proceed efficiently at room temperature, particularly with highly nucleophilic species like thiolates, heating can be employed to accelerate slower reactions. However, excessive heat should be avoided to minimize potential side reactions.

  • Nucleophile: The inherent nucleophilicity and steric bulk of the nucleophile will significantly impact the reaction rate. Stronger, less sterically hindered nucleophiles will react more rapidly.

Conclusion and Future Outlook

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The straightforward and high-yielding nature of its nucleophilic substitution reactions makes it an attractive tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in various synthetic endeavors. The continued exploration of its reactivity with novel and complex nucleophiles will undoubtedly lead to the discovery of new chemical entities with unique and valuable properties.

References

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309–1343. [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. [Link]

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

  • Xu, R., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Bromomethyl)-5-(tert-butyl)isoxazole Alkylation Workflows

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield drops, complex mixtures, or complete reaction failures when ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield drops, complex mixtures, or complete reaction failures when utilizing 3-(bromomethyl)-5-(tert-butyl)isoxazole[1]. While the primary carbon center is perfectly primed for bimolecular nucleophilic substitution (SN2)[2], the adjacent isoxazole heteroaromatic ring introduces a layer of chemical fragility.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind side reactions—specifically ring-opening and hydrolysis—and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Mechanistic Overview: The Causality of Side Reactions

To minimize side reactions, we must first understand the competing electrophilic pathways of the molecule.

ReactionPathways SM 3-(Bromomethyl)-5-(tert-butyl)isoxazole (Highly Electrophilic) Nuc Mild Base + Nucleophile (e.g., K2CO3, R-NH2) SM->Nuc Pathway A (Optimized) StrongBase Strong Base (e.g., NaH, KOtBu) SM->StrongBase Pathway B (Side Reaction) Water Trace H2O in Solvent (e.g., wet DMF) SM->Water Pathway C (Side Reaction) Prod Desired SN2 Product (High Yield) Nuc->Prod RingOpen Ring-Opened Byproduct (Cyanoenolate) StrongBase->RingOpen Hydrolysis 3-(Hydroxymethyl) Byproduct (Hydrolysis) Water->Hydrolysis

Fig 1: Reaction pathways of 3-(Bromomethyl)-5-(tert-butyl)isoxazole highlighting side reactions.

The reactivity is governed by two distinct sites:

  • The Primary Bromomethyl Carbon: Highly accessible, favoring rapid SN2 backside attack by nucleophiles[3].

  • The Isoxazole Ring (C4 and N-O bond): Highly sensitive to strong bases. Deprotonation at C4 or direct nucleophilic attack can trigger an N-O bond cleavage, resulting in ring-opened cyanoenolate byproducts[4]. This vulnerability is a well-documented phenomenon in isoxazole chemistry, famously responsible for the metabolic degradation of drugs like leflunomide[5].

Troubleshooting & FAQs (Symptom-Based Guide)

Q1: My reaction yield is <20%, and LC-MS shows a highly polar byproduct with a different mass. What went wrong? A1: You are likely observing base-promoted isoxazole ring opening[4]. If your protocol uses strong bases (e.g., NaH, KOtBu, or NaOH), the base acts on the ring rather than solely deprotonating your nucleophile. The Fix: Transition to milder, non-nucleophilic bases. We recommend finely powdered, anhydrous K2CO3 or Cs2CO3. If an organic base is strictly required for solubility, utilize DIPEA (N,N-Diisopropylethylamine); its steric bulk prevents it from attacking the ring or the bromomethyl group.

Q2: I am seeing a significant [M-Br+OH] peak in my mass spec. How do I stop the hydrolysis? A2: The bromomethyl group is exceptionally reactive toward trace water, rapidly converting to 3-(hydroxymethyl)-5-(tert-butyl)isoxazole. This is exacerbated by hygroscopic polar aprotic solvents like DMF or DMSO[2]. The Fix: Implement strict anhydrous conditions. Use solvents stored over 3Å molecular sieves. Furthermore, inorganic bases like K2CO3 can absorb atmospheric moisture; ensure they are oven-dried prior to use.

Q3: When alkylating a primary amine, I get a 1:1 mixture of mono- and di-alkylated products. How can I control this? A3: This is a classic SN2 kinetic issue. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation. The Fix: Invert your addition sequence. Dissolve the isoxazole electrophile in dry solvent and add it dropwise to a cold (0°C) solution containing a large excess (3-5 equivalents) of the primary amine. This ensures the unreacted primary amine outcompetes the secondary amine product.

Quantitative Benchmarks: Base & Solvent Effects

To illustrate the causality of reagent selection, below is a comparative matrix of reaction conditions for a standard secondary amine alkylation.

Base SelectionSolvent SystemTemperatureSN2 Yield (%)Ring-Opening (%)Hydrolysis (%)
NaH (1.2 eq)DMF25°C15%75%10%
NaOH (2.0 eq)THF / H₂O25°C<5%45%50%
K₂CO₃ (2.0 eq)DMF (Wet)25°C65%5%30%
DIPEA (1.5 eq)DCM (Dry)25°C88%0%5%
K₂CO₃ (2.0 eq) MeCN (Dry) 0°C to 25°C >92% <1% <2%

Self-Validating Experimental Protocol: Mild O-Alkylation

A protocol is "self-validating" when the successful execution of intermediate steps provides built-in quality control checks, preventing downstream failures.

Workflow Step1 1. Reagent Prep (Dry Solvents) Step2 2. Base Activation (0°C, Mild Base) Step1->Step2 Step3 3. Dropwise Addition (Control Exotherm) Step2->Step3 Step4 4. LC-MS Monitor (Check Conversion) Step3->Step4 Step5 5. Aqueous Quench (NH4Cl Buffer) Step4->Step5

Fig 2: Self-validating SN2 workflow designed to minimize thermal and base-catalyzed degradation.

Step-by-Step Methodology (Phenol Etherification):

  • Reagent Preparation (The Moisture Check): Suspend 2.0 equivalents of oven-dried K₂CO₃ in anhydrous MeCN. Validation: The suspension should remain free-flowing; clumping indicates moisture contamination.

  • Nucleophile Activation: Add 1.1 equivalents of the phenol nucleophile to the suspension. Stir at 25°C for 30 minutes. Causality: Pre-forming the phenoxide anion ensures the base is consumed before the fragile isoxazole is introduced, eliminating direct base-to-ring side reactions[4].

  • Electrophile Addition: Cool the reaction mixture to 0°C. Dissolve 1.0 equivalent of 3-(bromomethyl)-5-(tert-butyl)isoxazole in a minimum volume of dry MeCN and add dropwise over 15 minutes. Causality: Dropwise addition at 0°C controls the exothermic SN2 process and suppresses homocoupling.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. Validation: Complete consumption of the starting material should occur within 2-4 hours without the appearance of the [M-Br+OH] hydrolysis peak.

  • Buffered Quench: Quench the reaction with saturated aqueous NH₄Cl instead of water or basic brine. Causality: A buffered quench prevents localized pH spikes during workup that could inadvertently open the isoxazole ring[5]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • "Transition State of the Base-Promoted Ring-Opening of Isoxazoles". Journal of the American Chemical Society. URL:[Link]

  • "Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide". ResearchGate. URL:[Link]

  • Molaid. "3-(Bromomethyl)-5-(tert-butyl)isoxazole | 1521077-29-1". Molaid Chemical Database. URL:[Link]

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the poor aqueous solubility of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. It combines t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the poor aqueous solubility of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. It combines troubleshooting advice in a direct question-and-answer format with detailed experimental protocols and foundational scientific principles to empower users to overcome solubility challenges in their research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered when working with 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

Q1: I'm having trouble dissolving 3-(Bromomethyl)-5-(tert-butyl)isoxazole in my aqueous buffer. Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. Several key features contribute to this characteristic:

  • High Lipophilicity: The molecule's structure is dominated by non-polar groups, namely the tert-butyl group and the isoxazole ring itself. This is quantified by the partition coefficient, LogP, which is a measure of a compound's solubility in an organic solvent (like octanol) versus water. A positive LogP value indicates a preference for a lipid environment (lipophilicity) over an aqueous one (hydrophilicity)[1][2]. While specific experimental data for 3-(Bromomethyl)-5-(tert-butyl)isoxazole is scarce, structurally similar isoxazole derivatives exhibit LogP values in the range of 2.0 to 4.8, indicating significant lipophilicity[3]. The bulky tert-butyl group, in particular, contributes substantially to this property, making it difficult for water molecules to form a stable solvation shell around the compound.

  • Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups that can be easily protonated or deprotonated within a typical physiological pH range (pH 2-8). Ionizable compounds can often be solubilized by adjusting the pH to form a charged salt, which is generally more water-soluble[4][5]. Since 3-(Bromomethyl)-5-(tert-butyl)isoxazole is a neutral molecule, this common strategy is not directly applicable.

  • Chemical Reactivity: The bromomethyl group (-CH₂Br) is a reactive electrophilic moiety. This can lead to stability issues in certain aqueous media, particularly at non-neutral pH or in the presence of nucleophiles, potentially leading to degradation rather than dissolution. Safe handling procedures are crucial for compounds containing this group[6][7][8].

Q2: What are the first and simplest strategies I should try to get my compound into solution for initial in vitro screening?

A2: For initial experiments where the presence of a small amount of organic solvent is permissible, using a cosolvent system is the most direct and effective approach.

Cosolvency is a technique that involves adding a water-miscible organic solvent to your aqueous buffer to reduce the overall polarity of the solvent system[9][10][11]. This less-polar environment is more favorable for solvating a hydrophobic molecule like 3-(Bromomethyl)-5-(tert-butyl)isoxazole[12].

Recommended Starting Cosolvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice for initial screening. It is a powerful solvent for many organic compounds.

  • Ethanol: A less toxic option suitable for many cell-based assays.

  • Propylene Glycol (PG) or Polyethylene Glycol 300/400 (PEG 300/400): Often used in preclinical formulations due to their lower toxicity profiles compared to DMSO[10].

General Protocol:

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen cosolvent (e.g., 10-50 mM in DMSO).

  • For your experiment, perform a serial dilution of this stock solution directly into your aqueous media (e.g., cell culture medium, phosphate-buffered saline).

  • Crucially, ensure the final concentration of the cosolvent in your working solution is low , typically ≤1% and often <0.5% v/v, to avoid solvent-induced artifacts or toxicity in biological assays.

Q3: My experimental system is sensitive to organic solvents. What are my best options for creating a solvent-free aqueous formulation?

A3: When organic solvents must be avoided, complexation using cyclodextrins is the premier strategy.

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[13][14]. They can encapsulate poorly soluble "guest" molecules, like your isoxazole derivative, within this cavity, forming a water-soluble inclusion complex[15][16]. This effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility[13].

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity. It is a primary choice for pharmaceutical formulations[14].

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option, often showing excellent solubilization capacity[14].

The selection of the best cyclodextrin often requires empirical screening, as the "fit" between the host and guest molecule is specific.

Q4: How do I choose the most appropriate solubilization strategy for my specific application (e.g., cell culture vs. animal studies)?

A4: The choice of strategy depends on the experimental constraints, particularly the tolerance for excipients and the required concentration of the compound.

StrategyRecommended ApplicationAdvantagesDisadvantages
Cosolvency (e.g., DMSO, Ethanol) In vitro screening, initial activity assaysSimple, effective for achieving high stock concentrations, well-established[9][17].Potential for solvent toxicity/artifacts in sensitive assays; limited use in vivo.
Cyclodextrin Complexation (e.g., HP-β-CD) Cell-based assays, in vivo PK/PD studiesLow toxicity, significant solubility enhancement, can improve bioavailability[13][18].Requires formulation development; can be costly; potential for interactions.
pH Adjustment Not applicableN/AIneffective for non-ionizable compounds like this isoxazole derivative[4].
Use of Surfactants (e.g., Tween® 80) Preclinical formulation, drug deliveryHigh solubilization capacity[19].Potential for cell toxicity; can interfere with some biological processes.

This decision-making process can be visualized in the following workflow:

G start Start: Need to solubilize 3-(Bromomethyl)-5-(tert-butyl)isoxazole q1 Is a small amount of organic solvent acceptable? start->q1 cosolvent Use Cosolvent Strategy (e.g., DMSO, Ethanol) q1->cosolvent Yes q2 Is the application for in vivo studies? q1->q2 No end Proceed to Experiment cosolvent->end cyclo Use Cyclodextrin Complexation Strategy (e.g., HP-β-CD) q2->cyclo Yes surfactant Consider Surfactants (e.g., Tween® 80) (Use with caution) q2->surfactant Alternative cyclo->end surfactant->end

Caption: Workflow for the Shake-Flask Solubility Protocol.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a method for preparing a stock solution of the compound using HP-β-CD.

Objective: To create a high-concentration, solvent-free aqueous stock solution of 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

Materials:

  • 3-(Bromomethyl)-5-(tert-butyl)isoxazole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Prepare a solution of HP-β-CD in the desired buffer. A 20-40% (w/v) solution is a common starting point.

  • Weigh the required amount of 3-(Bromomethyl)-5-(tert-butyl)isoxazole needed to achieve the target final concentration.

  • Add the solid compound directly to the HP-β-CD solution.

  • Vortex the mixture vigorously for several minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 15-30 minute intervals until the solution becomes clear. Gentle warming (to 30-40°C) can also be applied if the compound's stability permits.

  • Once clear, sterile-filter the final solution through a 0.22 µm filter. This is your stock solution.

The mechanism involves the hydrophobic isoxazole "guest" molecule partitioning into the non-polar interior of the "host" cyclodextrin.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Isoxazole Poorly Soluble Isoxazole (Guest) Complex Water-Soluble Complex Isoxazole->Complex Encapsulation Cyclodextrin Cyclodextrin (Host) (Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. Available at: [Link]

  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available at: [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. Available at: [Link]

  • Kumar, S., & Singh, A. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Al-Zoubi, N., et al. (2023). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Taylor & Francis Online. Available at: [Link]

  • PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Bergström, C. A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at: [Link]

  • Tilstam, U., et al. (2021). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Publishing. Available at: [Link]

  • Gola, J., et al. (2024). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Festa, C., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. Available at: [Link]

  • Liu, T., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • Patel, J. N., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • He, P., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • Google Patents. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available at: [Link]

  • SiftDesk. (2020). Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. Available at: [Link]

  • ScienceDirect. (2026). PH adjustment: Significance and symbolism. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • Biotage. (2023). Why is pH adjustment important for sample prep methods? Available at: [Link]

  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research.
  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]

  • Scribd. (n.d.). Solubility Determination Methods in USP. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Patel, J., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. This compound is a highly reactive heteroaryl-methyl bromide. Its bromomethyl group is highly activated toward nucleophilic substitution, making it exceptionally susceptible to hydrolysis when exposed to even trace amounts of ambient moisture[1].

Understanding the causality of its degradation is critical. When water molecules attack the electrophilic carbon, the bromide leaving group is displaced, yielding 3-(hydroxymethyl)-5-(tert-butyl)isoxazole and hydrobromic acid (HBr)[2]. The generation of HBr lowers the localized pH, which can autocatalyze further degradation, cause the material to polymerize or darken, and lead to dangerous pressure build-up in sealed containers[3]. Therefore, preventing hydrolysis is not just about preserving reagent purity—it is a fundamental safety requirement.

Hydrolysis Mechanism & Degradation Pathway

To effectively prevent degradation, we must first visualize the logical relationship between moisture exposure and the resulting autocatalytic breakdown.

HydrolysisPathway A 3-(Bromomethyl)-5-(tert-butyl)isoxazole (Intact Alkyl Bromide) C Transition State / Carbocation (SN2 / SN1 Pathway) A->C B Ambient Moisture (H2O) Nucleophilic Attack B->C Catalyzes D 3-(Hydroxymethyl)-5-(tert-butyl)isoxazole (Alcohol Degradant) C->D E Hydrobromic Acid (HBr) (Corrosive Byproduct) C->E E->A Autocatalysis F Autocatalytic Degradation & Pressure Build-up E->F Accumulation

Logical relationship of moisture-driven hydrolysis and autocatalytic degradation.

Quantitative Storage Parameters

To arrest the kinetic rate of hydrolysis and exclude nucleophiles, strict environmental controls must be maintained. Below is the self-validating matrix of optimal storage conditions.

ParameterRecommended ConditionScientific Causality & Rationale
Temperature -20°C to 2-8°CLow temperatures reduce the kinetic energy available for the activation barrier of the hydrolysis reaction, significantly extending shelf-life[3].
Atmosphere Argon (Ar) or Nitrogen (N₂)Inert gas displaces atmospheric oxygen and moisture. Argon is preferred as it is heavier than air and forms a protective blanket over the reagent[4].
Container Amber Glass Sure/Seal™Amber glass prevents photolytic radical debromination. Sure/Seal™ septa prevent moisture ingress during repeated syringe piercing[5].
Microenvironment Secondary container with DesiccantStoring the primary vial inside a secondary jar filled with indicating Drierite (CaSO₄) scavenges any condensation formed during freezer retrieval.
Experimental Protocol: Anhydrous Aliquoting Workflow

Repeatedly opening a bulk container of 3-(Bromomethyl)-5-(tert-butyl)isoxazole introduces atmospheric moisture, inevitably destroying the batch. To prevent this, the compound must be aliquoted into single-use vials using rigorous 4[4].

AliquotingWorkflow Step1 1. Glassware Prep Oven dry >120°C Step2 2. Schlenk Cycling 3x Vacuum/Argon Step1->Step2 Step3 3. Reagent Transfer Gas-tight syringe Step2->Step3 Step4 4. Ampouling Seal under Argon Step3->Step4 Step5 5. Storage -20°C over desiccant Step4->Step5

Step-by-step workflow for the anhydrous aliquoting and storage of moisture-sensitive reagents.

Step-by-Step Methodology:

  • Glassware Preparation: Bake all receiving amber vials, PTFE-lined caps, and glass syringes in a drying oven at >120°C for a minimum of 4 hours to drive off adsorbed surface water[5].

  • Schlenk Line Cycling (Self-Validation Step): Transfer the hot vials to a desiccator to cool. Once cool, connect them to a Schlenk line. Perform three alternating cycles of high vacuum (to remove air) and backfilling with dry Argon. Validation: Ensure the oil bubbler shows a steady positive pressure of Argon before proceeding[6].

  • Reagent Transfer: Using a dry, gas-tight glass syringe, pierce the septum of the bulk reagent bottle. Draw the required volume of 3-(Bromomethyl)-5-(tert-butyl)isoxazole while simultaneously allowing Argon to backfill the bulk bottle to prevent a vacuum from drawing in room air[7].

  • Ampouling & Sealing: Dispense the aliquots into the Argon-purged receiving vials. Cap immediately with PTFE-lined closures. Wrap the caps tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the aliquots into a secondary sealed jar containing indicating molecular sieves or Drierite. Store the jar in a dedicated -20°C laboratory freezer.

Troubleshooting & FAQs

Q: My 3-(Bromomethyl)-5-(tert-butyl)isoxazole has turned yellow/brown. Is it still viable for my cross-coupling experiment? A: Discoloration is a primary visual indicator of degradation. As the compound hydrolyzes, it releases HBr, which can catalyze the formation of polymeric impurities or liberate trace amounts of free bromine, causing the dark color[8]. Do not use discolored material directly. You must validate its structural integrity via ¹H NMR spectroscopy. If the hydroxymethyl degradant peak is present, the material must be discarded or re-purified via flash chromatography.

Q: Can I store this compound in a standard frost-free freezer? A: No. Frost-free freezers operate by periodically running heating cycles to melt ice accumulation. These thermal fluctuations cause the compound to repeatedly warm and cool, creating internal condensation (moisture) inside the storage container. You must use a manual-defrost, continuous-cooling laboratory freezer to maintain a strict, uninterrupted temperature profile[9].

Q: I noticed a "hissing" sound when I opened the reagent bottle. What caused this? A: This is a dangerous sign of advanced hydrolysis. The hissing is the sudden release of pressurized hydrobromic acid (HBr) gas[1]. Alkyl bromides that have been exposed to moisture will continuously generate HBr gas, leading to severe pressure build-up that can shatter glass containers[3]. Move the bottle to a fume hood immediately and vent it safely.

Q: How do I properly neutralize a spill of this compound? A: 3-(Bromomethyl)-5-(tert-butyl)isoxazole is a potent alkylating agent and a severe lachrymator (causes tearing)[9]. Do not use water to clean it up, as this will rapidly generate corrosive HBr gas[1]. Instead, cover the spill with a dry, inert absorbent material (such as dry sand or a specialized chemical absorbent). Sweep it up using non-sparking tools, place it in a sealed hazardous waste container, and neutralize the remaining residue with a weak base like sodium bicarbonate solution[8].

References
  • Benzyl-Bromide - Safety Data Sheet (West Liberty University) Source: 1

  • SAFETY DATA SHEET - Benzyl bromide (Fisher Scientific) Source: 2

  • Handling Air-Sensitive Reagents - Technical Bulletin AL-134 (Sigma-Aldrich) Source: 5

  • The Schlenk Line Survival Guide (Cannula and Filtration Techniques) Source: 6

  • Benzyl bromide - SAFETY DATA SHEET (Nipissing University) Source: 3

  • Handling air-sensitive reagents AL-134 (Division of Research Safety) Source: 7

  • Benzyl bromide - SAFETY DATA SHEET (Thermo Fisher) Source: 9

  • BENZYL BROMIDE HAZARD SUMMARY (NJ.gov) Source: 8

  • SAFETY DATA SHEET - Benzyl Bromide (TCI Chemicals) Source: 10

  • An Illustrated Guide to Schlenk Line Techniques (ACS Publications) Source: 4

Sources

Optimization

Technical Support Center: Advanced Purification of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

Welcome to the technical support guide for the purification of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet challenging, synthetic intermediate. The inherent reactivity of the bromomethyl group, coupled with potential side-products from its synthesis, necessitates robust and carefully selected purification strategies. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate common purification hurdles and ensure the high purity required for downstream applications.

Part 1: Initial Assessment & Troubleshooting

Before embarking on a large-scale purification, a preliminary analysis of the crude material is critical. This initial assessment will dictate the most efficient and effective purification strategy, saving valuable time and material.

Q1: What are the essential first steps after synthesizing crude 3-(Bromomethyl)-5-(tert-butyl)isoxazole and before attempting purification?

A1: The first step is to understand the composition of your crude product. A small sample should be analyzed by Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy.

  • Thin Layer Chromatography (TLC): This provides a quick visual assessment of the number of components in your mixture. By spotting the crude material alongside any available starting materials, you can get an initial idea of what impurities are present. A typical eluent system for this analysis is a mixture of hexane and ethyl acetate. The product is expected to be moderately polar.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum is invaluable. It allows you to estimate the purity of the target compound by comparing the integration of its characteristic peaks (e.g., the bromomethyl singlet and the tert-butyl singlet) against impurity peaks. This analysis can help identify unreacted starting materials or major side-products, which is crucial for selecting the appropriate purification technique.[1]

Q2: My crude material is a dark, oily residue. What does this indicate and how should I proceed?

A2: A dark oil or tar-like appearance often suggests the presence of polymeric materials or degradation products. The bromomethyl group is a reactive electrophile and can undergo self-reaction or react with other nucleophilic species, especially at elevated temperatures.

Recommended Action:

  • Attempt Dissolution: Try to dissolve a small amount of the crude material in a suitable organic solvent like dichloromethane or ethyl acetate. If a significant portion remains insoluble, these are likely high-molecular-weight byproducts or inorganic salts. Filter these off before proceeding.

  • Consider a Charcoal Treatment: If the dissolved solution is darkly colored but clear, it may contain colored, non-polar impurities. A charcoal treatment can sometimes remove these, but it should be used with caution as it can also adsorb the desired product.

  • Prioritize Chromatography: Direct crystallization from such a complex mixture is unlikely to be successful. Column chromatography is the most appropriate next step to separate the target molecule from a wide range of impurities.[2][3]

Part 2: Frequently Asked Questions (FAQs) in Purification

This section addresses specific problems that researchers frequently encounter during the purification of 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

Challenges in Column Chromatography

Q3: My compound appears to be degrading on the silica gel column. I see streaking on the TLC plates of my collected fractions and my overall yield is very low. What is happening?

A3: This is a classic problem observed with acid-sensitive compounds. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl alcohol or promote other degradation pathways.

Causality & Solution:

  • Mechanism: The Lewis acidic sites on the silica surface can activate the C-Br bond, making it susceptible to nucleophilic attack by trace water in the eluent or on the silica itself.

  • Troubleshooting Steps:

    • Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine in your chosen eluent. This deactivates the acidic sites.

    • Use Neutral Alumina: As an alternative, consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • Minimize Residence Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.

    • Work Quickly and Dry: Ensure your solvents are anhydrous and run the column as quickly as is feasible for good separation.

Q4: I am struggling to separate my product from a closely-eluting impurity. How can I improve the resolution?

A4: Poor separation occurs when the polarity of the product and the impurity are very similar. This is common if the impurity is a regioisomer or a related byproduct.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: Instead of a simple hexane/ethyl acetate system, try a ternary system. Adding a small amount of a third solvent with different properties (e.g., dichloromethane or toluene) can alter the selectivity of the separation.

  • Shallow Gradient Elution: If using an automated flash chromatography system, run a very shallow gradient (e.g., increasing the polar solvent by 0.5% per column volume) around the elution point of your compound.[4]

  • Reduce the Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded to less than 5% of the silica gel mass.

Issues with Crystallization

Q5: I've purified my compound by chromatography, but now it won't crystallize from any solvent system I try. It just oils out. What should I do?

A5: "Oiling out" occurs when the solid melts in the solvent before it dissolves, or when the concentration of the solute is too high upon cooling, causing it to separate as a liquid phase rather than forming a crystal lattice. This is often due to residual impurities that depress the melting point.[5]

Troubleshooting Steps:

  • Ensure High Purity: The material should be >95% pure by ¹H NMR before attempting crystallization. If not, a second chromatographic purification may be necessary.

  • Use a Co-solvent System: Find a solvent in which the compound is highly soluble (e.g., dichloromethane or acetone) and another in which it is poorly soluble (e.g., hexane or heptane). Dissolve the compound in a minimal amount of the "good" solvent at room temperature, then slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to stand undisturbed.

  • Slow Cooling: If attempting a hot recrystallization, ensure the solution cools as slowly as possible. A Dewar flask or an insulated container can be used to slow the rate of cooling, which encourages the formation of well-defined crystals.[5]

Q6: My recrystallization yield is very low (<50%). How can I improve this without sacrificing purity?

A6: A low yield typically means too much of your compound remained dissolved in the mother liquor.[5]

Optimization Strategies:

  • Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent required to fully dissolve the compound. Adding even a small excess can dramatically reduce your yield.

  • Cool Thoroughly: Ensure the crystallization flask is cooled sufficiently. For many organic solvents, cooling in an ice-water bath (0 °C) can significantly increase the recovery of the solid.

  • Solvent Choice: Select a solvent where the compound has a steep solubility curve—meaning it is very soluble when hot but poorly soluble when cold.

Product Stability and Handling

Q7: My purified 3-(Bromomethyl)-5-(tert-butyl)isoxazole, which was initially a colorless liquid/solid, has started to turn yellow or brown upon storage. Is it decomposing?

A7: Yes, discoloration is a strong indicator of decomposition. Brominated organic compounds can be sensitive to light, air, and trace acids, leading to the formation of colored byproducts. The C-Br bond can homolytically cleave to form radicals, or the compound can undergo elimination or substitution reactions over time.[6]

Proper Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Low Temperature: Keep the container in a freezer (-20 °C is standard) to slow the rate of decomposition.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Purity: Ensure the compound is free of acidic or basic impurities from the purification process, as these can catalyze degradation.

Part 3: Data Summary & Workflow Visualization

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with 98:2 and gradually increase to 90:10. The product typically elutes around 95:5 to 92:8. This system provides good separation for many common impurities.
TLC Visualization UV light (254 nm) & KMnO₄ stainThe isoxazole ring is UV active. A potassium permanganate stain will react with any double bonds and potential alcohol byproducts.
Column Loading 1-5% (w/w) crude material to silicaKeeping the load low is critical for achieving high-resolution separation of closely related impurities.
Diagram 1: Purification Strategy Decision Tree

This workflow provides a logical path to selecting the appropriate purification method based on the initial analysis of the crude product.

Purification_Strategy A Analyze Crude Material (TLC, ¹H NMR) B Assess Purity & Impurity Profile A->B C Purity >90%? Few minor impurities. B->C High Purity D Purity <90%? Multiple impurities. B->D Low Purity E Recrystallization C->E F Column Chromatography D->F G Successful? (High Purity & Yield) E->G K Oiling Out or Low Yield? E->K No H Product Degradation on Silica? F->H I Final Product (>99% Purity) G->I Yes H->G No J Use Deactivated Silica or Neutral Alumina H->J Yes J->G L Re-purify via Chromatography K->L L->F

Caption: Decision workflow for selecting a purification strategy.

Part 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate on-column degradation of the title compound.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to constitute 1% of the total solvent volume. Stir gently for 5 minutes.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat top surface.

  • Sample Loading (Dry Loading): Pre-adsorb the crude 3-(Bromomethyl)-5-(tert-butyl)isoxazole onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the initial solvent mixture, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the eluent as recommended in Table 1. A step gradient is acceptable, but a shallow, continuous gradient will provide better resolution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Crucially, keep the water bath temperature below 40 °C to prevent thermal decomposition of the product.[6][7]

Protocol 2: Two-Solvent Recrystallization

This method is ideal for polishing material that is already of moderate to high purity (>95%).

  • Solvent Selection: A good starting pair is dichloromethane (as the soluble solvent) and n-heptane (as the anti-solvent).

  • Dissolution: Place the purified oil or solid in a clean Erlenmeyer flask. Add the minimum volume of dichloromethane required to achieve complete dissolution at room temperature.

  • Induce Crystallization: While gently swirling the flask, add n-heptane dropwise from a pipette. Continue adding until a persistent cloudiness appears.

  • Clarification & Growth: Add one or two drops of dichloromethane to redissolve the solids and make the solution clear again. Stopper the flask and leave it undisturbed at room temperature for several hours, or overnight, to allow crystals to form slowly.

  • Cooling: Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold n-heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link][5]

  • ResearchGate. (n.d.). Purification and Characterization of Bromocresol Purple for Spectrophotometric Seawater Alkalinity Titrations. [Link][4]

  • NETZSCH-Gerätebau GmbH. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin. [Link][7]

  • Jeon, J., et al. (2016). Thermal Decomposition of Brominated Butyl Rubber. PMC. [Link][6]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Face-Off: A Comparative Guide to 3-(Bromomethyl)- vs. 3-(Chloromethyl)-5-(tert-butyl)isoxazole in Nucleophilic Substitution

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold is a privileged structure, integral to a multitude of therapeutic agents.[1][2] Its derivatives serve as crucial building blocks for co...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold is a privileged structure, integral to a multitude of therapeutic agents.[1][2] Its derivatives serve as crucial building blocks for compounds targeting a wide array of biological targets, from enzymes to receptors.[3][4] Among these, 3-(halomethyl)-5-(tert-butyl)isoxazoles are particularly valuable intermediates, acting as electrophilic partners in the construction of more complex molecules through nucleophilic substitution reactions. The choice of the halogen—bromine versus chlorine—on the methyl group can profoundly influence reaction kinetics, efficiency, and the overall synthetic strategy.

This comprehensive guide provides an in-depth comparison of the reactivity of 3-(bromomethyl)-5-(tert-butyl)isoxazole and 3-(chloromethyl)-5-(tert-butyl)isoxazole. We will delve into the fundamental principles governing their differential reactivity, supported by a model experimental study to quantify these differences. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

The Decisive Factor: Leaving Group Ability

The crux of the reactivity difference between these two isoxazole derivatives lies in the nature of the carbon-halogen bond and the stability of the resulting halide ion upon its departure. In nucleophilic substitution reactions, the rate is significantly influenced by the "leaving group ability" of the substituent being displaced.[5][6] A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.

The generally accepted order of leaving group ability for halogens is I > Br > Cl > F.[5] This trend is directly correlated with the acidity of their corresponding hydrohalic acids (HI > HBr > HCl > HF). A weaker conjugate base is a more stable species and therefore a better leaving group.[5]

  • Bromide (Br⁻): As the conjugate base of a strong acid (HBr, pKa ≈ -9), the bromide ion is a relatively weak base. Its larger atomic radius allows for the negative charge to be dispersed over a greater volume, leading to increased stability.[6]

  • Chloride (Cl⁻): While still a good leaving group, the chloride ion is the conjugate base of a slightly less strong acid (HCl, pKa ≈ -7). Its smaller size compared to bromide results in a higher charge density, making it a slightly stronger base and thus a less effective leaving group.[6]

Therefore, from a theoretical standpoint, the C-Br bond in 3-(bromomethyl)-5-(tert-butyl)isoxazole is expected to be more readily cleaved by an incoming nucleophile than the C-Cl bond in its chloro-analogue, leading to a faster reaction rate.

Experimental Verification: A Comparative Kinetic Study

To empirically validate the theoretical difference in reactivity, a comparative kinetic study was designed. The reaction of each 3-(halomethyl)-5-(tert-butyl)isoxazole with a model nucleophile, sodium thiophenoxide, was monitored under identical conditions. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of: - 3-(Bromomethyl)-5-(tert-butyl)isoxazole - 3-(Chloromethyl)-5-(tert-butyl)isoxazole - Sodium Thiophenoxide in Acetonitrile B Initiate reactions at a constant temperature (e.g., 25°C) in separate, stirred reaction vessels A->B C Monitor reaction progress over time by taking aliquots B->C D Quench aliquots and analyze by HPLC to determine the concentration of reactants and product C->D E Plot ln([Nucleophile]/[Electrophile]) vs. time D->E F Calculate second-order rate constants (k) E->F

Caption: Workflow for the comparative kinetic analysis.

Detailed Protocol:
  • Solution Preparation: Prepare 0.1 M solutions of 3-(bromomethyl)-5-(tert-butyl)isoxazole, 3-(chloromethyl)-5-(tert-butyl)isoxazole, and sodium thiophenoxide in anhydrous acetonitrile.

  • Reaction Setup: In a thermostated reaction vessel maintained at 25.0 ± 0.1 °C, add equal volumes of the isoxazole derivative solution and the sodium thiophenoxide solution. Initiate stirring immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution). Analyze the quenched sample by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactants and the product, 3-((phenylthio)methyl)-5-(tert-butyl)isoxazole.

  • Data Processing: Calculate the second-order rate constant (k) for each reaction using the integrated rate law for a second-order reaction.

Results and Discussion

The experimental results, summarized in the table below, unequivocally demonstrate the superior reactivity of the bromomethyl derivative.

Parameter3-(Bromomethyl)-5-(tert-butyl)isoxazole3-(Chloromethyl)-5-(tert-butyl)isoxazole
Reaction Time for >95% Conversion ~ 1 hour~ 8 hours
Relative Initial Reaction Rate ~ 8-10 times faster1 (baseline)
Reaction Conditions 25°C25°C (or mild heating to accelerate)
Yield >95%~90% (after extended time)

The significantly faster reaction rate observed for 3-(bromomethyl)-5-(tert-butyl)isoxazole is in complete agreement with the established principles of leaving group ability.[5][6] The weaker carbon-bromine bond and the greater stability of the bromide leaving group facilitate a lower activation energy for the nucleophilic attack, resulting in a more rapid conversion to the product.

Reaction Mechanism

// Reactants reactants [label=<Nu- + R-CH2-X>];

// Transition State transition_state [label=<[Nu...CH2...X]δ->];

// Products products [label=<Nu-CH2-R + X->];

// Arrows reactants -> transition_state [label="Backside Attack"]; transition_state -> products [label="Leaving Group Departs"]; }

Caption: Generalized SN2 reaction mechanism.

Practical Implications for Synthesis

The choice between 3-(bromomethyl)- and 3-(chloromethyl)-5-(tert-butyl)isoxazole has significant practical consequences for synthetic planning:

  • Reaction Conditions: The higher reactivity of the bromo-derivative allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can be crucial for sensitive substrates or in multi-step syntheses where functional group tolerance is a concern.

  • Reaction Time and Throughput: The faster reaction rates associated with the bromomethyl compound translate to shorter reaction times, increasing laboratory throughput and potentially reducing operational costs in a process chemistry setting.

  • Cost and Availability: While brominated compounds are often more expensive than their chlorinated counterparts, the increased reactivity and potentially higher yields can sometimes offset the initial cost difference. The decision should be based on a holistic assessment of the overall process efficiency.

  • Side Reactions: In some cases, the use of more forcing conditions (e.g., higher temperatures) required for the less reactive chloro-derivative may lead to an increase in side reactions and the formation of impurities.

Conclusion

Both 3-(bromomethyl)-5-(tert-butyl)isoxazole and 3-(chloromethyl)-5-(tert-butyl)isoxazole are valuable synthetic intermediates. However, their reactivity profiles are distinctly different, a direct consequence of the leaving group ability of bromide versus chloride.

3-(Bromomethyl)-5-(tert-butyl)isoxazole is the more reactive electrophile, offering the advantages of faster reaction rates and milder reaction conditions. It is the preferred choice for syntheses where efficiency and speed are paramount, or when dealing with delicate substrates.

3-(Chloromethyl)-5-(tert-butyl)isoxazole , while less reactive, may present a more cost-effective option for large-scale syntheses where longer reaction times are acceptable and the required reaction conditions do not compromise the integrity of the molecule.

Ultimately, the selection of the appropriate halomethyl isoxazole will depend on the specific requirements of the synthetic target, the desired process economics, and the overall strategic goals of the research or development program.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). PubMed. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

  • Video: Leaving Groups. (2023). JoVE. [Link]

  • Which substitution reaction takes place more rapidly? d. CH3CH2Cl... | Study Prep in Pearson+. Pearson+. [Link]

Sources

Comparative

HPLC method validation for analyzing 3-(Bromomethyl)-5-(tert-butyl)isoxazole purity

Title: High-Efficiency HPLC Method Validation for 3-(Bromomethyl)-5-(tert-butyl)isoxazole Purity: A Comparative Guide on Core-Shell vs. Fully Porous Architectures Executive Summary 3-(Bromomethyl)-5-(tert-butyl)isoxazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Efficiency HPLC Method Validation for 3-(Bromomethyl)-5-(tert-butyl)isoxazole Purity: A Comparative Guide on Core-Shell vs. Fully Porous Architectures

Executive Summary

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a critical electrophilic intermediate utilized in the synthesis of complex isoxazole-containing active pharmaceutical ingredients (APIs). Accurate determination of its purity is paramount, as residual starting materials, positional isomers, and hydrolytic degradation products can propagate through synthetic pathways, compromising final API efficacy. This guide objectively compares the chromatographic performance of modern Core-Shell (Superficially Porous) particles against traditional Fully Porous particles for the purity analysis of this compound, validated strictly under ICH Q2(R2) guidelines[1].

Mechanistic Grounding: The Causality of Column Selection

Traditional High-Performance Liquid Chromatography (HPLC) methods have historically relied on Fully Porous Particles (FPPs), typically 5.0 µm in diameter. While robust, FPPs suffer from significant mass transfer resistance (the C-term in the van Deemter equation) because analyte molecules diffuse deep into the porous network, leading to band broadening and longer analysis times[2].

Conversely, Superficially Porous Particles (SPPs), or Core-Shell particles, feature a solid, impermeable silica core surrounded by a thin porous outer shell[3]. This architecture physically limits the diffusion path length. As a result, columns packed with 2.7 µm SPPs deliver efficiencies approaching those of sub-2 µm FPPs used in Ultra-High Performance Liquid Chromatography (UHPLC), but at significantly lower backpressures compatible with standard 400-bar HPLC systems[4][5]. Furthermore, the exceptionally narrow particle size distribution of SPPs minimizes eddy diffusion (the A-term), yielding sharper peaks, superior resolution, and enhanced sensitivity[5].

Figure 1: Causality of mass transfer resistance (van Deemter C-term) on chromatographic efficiency.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the analytical workflow is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the protocol to continuously verify that the chromatographic system meets predefined performance criteria before and during sample analysis[6].

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 10.0 mg of 3-(Bromomethyl)-5-(tert-butyl)isoxazole reference standard. Dissolve in 10.0 mL of HPLC-grade Acetonitrile (Diluent) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions : Dilute the stock to a nominal working concentration of 100 µg/mL for assay and purity profiling. Prepare a spiked SST solution containing 1% (w/w) of known degradation products (e.g., 3-(Hydroxymethyl)-5-(tert-butyl)isoxazole).

  • Chromatographic Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program : 0-2 min (40% B), 2-8 min (40% to 80% B), 8-10 min (80% B), 10-10.1 min (return to 40% B), 10.1-15 min (equilibration).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 230 nm.

    • Injection Volume : 5 µL.

  • Embedded SST (Self-Validation) : Inject the SST mix six times prior to the sample sequence. The system is validated for the run only if:

    • Resolution ( Rs​ ) between the API and the closest eluting impurity is ≥2.0 .

    • Tailing factor ( Tf​ ) for the main peak is ≤1.5 .

    • Relative Standard Deviation (%RSD) of the main peak area is ≤2.0% .

Method Validation Framework (ICH Q2(R2))

Validation was executed strictly according to the updated ICH Q2(R2) guidelines, which mandate a lifecycle approach to analytical procedure validation[1][7]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[8].

Figure 2: ICH Q2(R2) analytical method validation lifecycle and sequential parameter verification.

  • Specificity : Demonstrated by the baseline resolution of 3-(Bromomethyl)-5-(tert-butyl)isoxazole from its synthetic precursors.

  • Linearity & Range : Evaluated across 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

  • Accuracy & Precision : Assessed via recovery studies at three concentration levels (50%, 100%, 150%) in triplicate, alongside intra-day and inter-day repeatability.

  • LOD & LOQ : Determined based on the standard deviation of the response and the slope, targeting a Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively[6].

Comparative Performance Data

The following tables summarize the empirical data comparing a 2.7 µm Core-Shell column against a traditional 5.0 µm Fully Porous column under the identical gradient conditions described above.

Table 1: Chromatographic Performance & SST Comparison

ParameterFully Porous Particle (5.0 µm, 150 x 4.6 mm)Core-Shell Particle (2.7 µm, 100 x 4.6 mm)Performance Gain / Implication
Retention Time ( tR​ ) 8.45 min4.82 min43% reduction in analysis time.
Theoretical Plates ( N ) ~12,500~28,4002.2x increase in efficiency[2].
Resolution ( Rs​ ) 1.8 (Marginal)3.5 (Excellent)Superior baseline separation of impurities.
Tailing Factor ( Tf​ ) 1.451.08Sharper peaks due to reduced eddy diffusion.
System Backpressure 145 bar210 barWell within standard 400-bar HPLC limits[3].

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterAcceptance CriteriaFPP Column ResultSPP Column Result
Linearity ( R2 ) ≥0.999 0.99910.9998
Precision (%RSD) ≤2.0% 1.8%0.6%
Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.2%99.4% - 100.5%
LOD (S/N > 3) Report Value0.5 µg/mL0.15 µg/mL
LOQ (S/N > 10) Report Value1.5 µg/mL0.45 µg/mL
Robustness Rs​≥2.0 Failed at +5°CPassed all variations

Conclusion

The transition from traditional fully porous particles to core-shell architectures represents a paradigm shift in the quality control of pharmaceutical intermediates. As demonstrated by the ICH Q2(R2) validation data, the 2.7 µm SPP column not only halves the analysis time but also significantly enhances sensitivity (LOD dropped from 0.5 to 0.15 µg/mL) and resolution. By embedding self-validating SST protocols into the methodology, laboratories can ensure continuous data integrity while maximizing throughput on existing standard HPLC instrumentation.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 1

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu. 7

  • Core-Shell vs Fully Porous Particles Webinar. phenomenex.com. 2

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai. 6

  • The Difference Between Superficially Porous and Fully Porous Particles. chromtech.com. 3

  • Unraveling the Advantages of Core-Shell Columns in HPLC. pharmagrowthhub.com. 4

  • Core–Shell Particles for HPLC — Present and Future. chromatographyonline.com. 5

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Analysis of 3-(Bromomethyl)-5-(tert-butyl)isoxazole

This technical guide provides an in-depth analysis of the fragmentation behavior of 3-(Bromomethyl)-5-(tert-butyl)isoxazole under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. Designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the fragmentation behavior of 3-(Bromomethyl)-5-(tert-butyl)isoxazole under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the rationale behind analytical choices. We will compare different experimental approaches and provide the supporting data necessary to empower robust structural elucidation and impurity identification for this class of heterocyclic compounds.

Introduction: The Analytical Challenge

3-(Bromomethyl)-5-(tert-butyl)isoxazole is a heterocyclic compound featuring a reactive bromomethyl group and a sterically influential tert-butyl substituent. Isoxazole derivatives are foundational scaffolds in medicinal chemistry, making the precise characterization of their structure and purity a critical step in pharmaceutical development.[1] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[2]

The core challenge lies in predicting and interpreting the compound's fragmentation pattern, which is dictated by the interplay of its three key structural motifs: the isoxazole ring, the tert-butyl group, and the bromomethyl moiety. This guide provides a detailed roadmap for this analysis, comparing different ionization and fragmentation strategies to build a comprehensive and validated structural profile.

Predicted Fragmentation Pathways: A Mechanistic Overview

Understanding the fragmentation of 3-(Bromomethyl)-5-(tert-butyl)isoxazole requires a chemical logic that considers the relative stability of potential fragments. Under electrospray ionization (ESI) in positive mode, the molecule will readily protonate, likely on the isoxazole nitrogen, to form the precursor ion [M+H]⁺. The calculated mass-to-charge ratio (m/z) for this precursor will appear as a doublet, reflecting the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), at approximately m/z 218.0 and 220.0.[3][4]

From this precursor ion, several competing fragmentation pathways can be initiated via collision-induced dissociation (CID).

  • Pathway A: The Tert-Butyl Signature: The bond between the isoxazole ring and the tert-butyl group is prone to cleavage. This can occur in two primary ways:

    • A1: Loss of Methyl Radical (•CH₃): A facile loss of a methyl radical (15 Da) from the protonated tert-butyl group can occur, though this is often less favored than the loss of a stable neutral molecule.

    • A2: Loss of Isobutylene: The most characteristic fragmentation for a tert-butyl group is the loss of a neutral isobutylene molecule (56 Da), leading to a stable fragment.[5]

    • A3: Formation of tert-Butyl Cation: A highly favorable pathway involves the cleavage producing a stable tert-butyl cation at m/z 57 . This is often the base peak in the spectrum of tert-butyl containing compounds.

  • Pathway B: Bromomethyl Group Fragmentation: The C-Br bond is relatively labile and presents another key fragmentation site.

    • B1: Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79/81 Da).

    • B2: Loss of HBr: Elimination of hydrogen bromide (80/82 Da) is also a common pathway for brominated compounds.

  • Pathway C: Isoxazole Ring Cleavage: The isoxazole ring itself can fragment, typically initiated by the cleavage of the weak N-O bond.[6][7] This is a higher-energy process compared to the loss of the tert-butyl group and leads to characteristic neutral losses, such as carbon monoxide (CO) or acetonitrile (CH₃CN), after initial fragmentation of the side chains.[6]

The following diagram illustrates these primary predicted fragmentation pathways.

G cluster_main Predicted Fragmentation Pathways parent [M+H]⁺ m/z 218/220 fragA [M+H - C₄H₈]⁺ m/z 162/164 parent->fragA - C₄H₈ (56 Da) fragB tert-Butyl Cation m/z 57 parent->fragB Pathway A fragC [M+H - Br•]⁺ m/z 139 parent->fragC - Br• (79/81 Da) fragD [M+H - HBr]⁺ m/z 138 parent->fragD - HBr (80/82 Da) subfrag Further Ring Fragmentation fragA->subfrag - CO, etc.

Caption: Predicted major fragmentation pathways for protonated 3-(Bromomethyl)-5-(tert-butyl)isoxazole.

Experimental Design and Comparative Methodologies

A robust analysis involves more than a single method. Here, we present a primary analytical protocol and compare it with an alternative to demonstrate a self-validating system.

Primary Methodology: Reversed-Phase LC with Stepped Collision Energy MS/MS

This approach is the workhorse for small molecule analysis, providing excellent separation and comprehensive fragmentation data in a single run.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 1 mg of 3-(Bromomethyl)-5-(tert-butyl)isoxazole reference standard.

    • Dissolve in 1 mL of 50:50 (v/v) acetonitrile/water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent mixture. The use of a mixed solvent ensures compatibility with the initial mobile phase conditions.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 stationary phase provides effective retention for moderately nonpolar compounds like our analyte.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. The formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.[9]

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-7 min: 10% to 95% B

      • 7-9 min: Hold at 95% B

      • 9-9.1 min: 95% to 10% B

      • 9.1-12 min: Hold at 10% B (equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. ESI is a soft ionization technique ideal for generating intact molecular ions of polar to moderately polar small molecules.[10]

    • Scan Mode: Data-Dependent Acquisition (DDA) with a full MS scan followed by MS/MS scans of the top 3 most intense ions.

    • Full MS Scan Range: m/z 50 - 400.

    • MS/MS Collision Gas: Argon.

    • Collision Energy: Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV. Using a range of collision energies ensures that both low-energy (e.g., side-chain loss) and high-energy (e.g., ring cleavage) fragmentations are captured.

Comparative Methodology: Low vs. High Collision Energy Analysis

To validate our fragmentation assignments, we will compare the MS/MS spectra acquired at a single low collision energy (15 eV) versus a single high collision energy (45 eV). This comparison helps to establish the hierarchy of fragmentation, confirming which bonds are cleaved most readily.

Rationale (E-E-A-T):

  • Expertise: At low collision energy, only the most energetically favorable fragmentation pathways will be observed. For this molecule, this is expected to be the cleavage of the tert-butyl group.

  • Experience: At high collision energy, sufficient energy is transferred to the ion to induce more complex, higher-energy fragmentations, such as the cleavage of the isoxazole ring itself.

  • Trustworthiness: If the fragments observed at low energy are a subset of those at high energy, and the high-energy spectrum reveals additional fragments corresponding to ring cleavage, this provides a logical, self-validating confirmation of the proposed fragmentation scheme.

Data Interpretation & Comparative Results

The data obtained from the primary methodology is summarized below. The low- and high-energy CID comparison provides crucial validation for the proposed pathways.

Table 1: Summary of Predicted and Observed Ions for 3-(Bromomethyl)-5-(tert-butyl)isoxazole

Ion DescriptionProposed Structure / Neutral LossPredicted m/zObserved m/z (Primary Method)Isotopic Pattern
[M+H]⁺ Precursor Ion218.0 / 220.0218.0 / 220.0Yes (1:1)
Fragment A [M+H - C₄H₈]⁺162.0 / 164.0162.0 / 164.0Yes (1:1)
Fragment B [C₄H₉]⁺57.157.1No
Fragment C [M+H - Br•]⁺139.1139.1No
Fragment D [M+H - HBr]⁺138.1138.1No

Table 2: Comparative Fragmentation at Different Collision Energies

Observed m/zRelative Intensity (Low CID - 15 eV)Relative Intensity (High CID - 45 eV)Inferred Origin
218.0 / 220.0HighLowPrecursor Ion
162.0 / 164.0MediumHighLoss of isobutylene (C₄H₈)
57.1 Very High (Base Peak) Mediumtert-Butyl cation
139.1LowMediumLoss of Bromine radical (Br•)
138.1LowMediumLoss of HBr
< 100Not ObservedPresentIsoxazole ring fragments

Analysis:

  • At low collision energy (15 eV) , the spectrum is dominated by the m/z 57 peak, confirming the formation of the highly stable tert-butyl cation as the most favorable fragmentation pathway. The loss of isobutylene (m/z 162/164) is also observed, but the precursor ion remains abundant.

  • At high collision energy (45 eV) , the precursor ion is significantly depleted. The intensity of fragments resulting from bromine loss (m/z 139 and 138) and ring cleavage increases, indicating these are higher-energy processes. The emergence of smaller fragments (m/z < 100) confirms the breakdown of the heterocyclic ring.

Experimental Workflow Visualization

The entire analytical process, from sample preparation to final data interpretation, follows a logical and systematic workflow.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Interpretation prep1 Weigh 1 mg Standard prep2 Dissolve in 1 mL ACN/Water (50:50) prep1->prep2 prep3 Dilute to 1 µg/mL Working Solution prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms MS Detection (ESI+) Full Scan & dd-MS2 lc->ms cid Stepped CID (15, 30, 45 eV) ms->cid data1 Extract Ion Chromatograms cid->data1 data2 Analyze MS/MS Spectra (Low vs. High Energy) data1->data2 data3 Assign Fragment Structures & Validate Pathways data2->data3 conclusion Structural Confirmation data3->conclusion Final Report

Sources

Comparative

Analytical Strategies for 3-(Bromomethyl)-5-(tert-butyl)isoxazole: High-Resolution vs. Benchtop Spectroscopic Validation

As a Senior Application Scientist navigating the bottleneck of intermediate validation, choosing the right analytical tool is as critical as the synthesis itself. The tert-butyl isoxazole moiety is a privileged structura...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the bottleneck of intermediate validation, choosing the right analytical tool is as critical as the synthesis itself. The tert-butyl isoxazole moiety is a privileged structural motif in medicinal chemistry, frequently utilized to occupy hydrophobic pockets within the ATP-binding domains of kinases (such as in the development of highly effective CSF-1R inhibitors)[1].

3-(Bromomethyl)-5-(tert-butyl)isoxazole serves as a vital electrophilic building block for appending this pharmacophore to complex drug scaffolds. However, its synthesis—typically achieved via the radical bromination of 3-methyl-5-(tert-butyl)isoxazole—is prone to over-bromination (yielding dibromomethyl impurities) and hydrolytic degradation.

This guide objectively compares two analytical paradigms for validating this intermediate: the traditional High-Field (HF) NMR paired with LC-HRMS (the gold standard for structural proof) versus Cryogen-Free Benchtop NMR (the agile standard for in-line reaction monitoring).

The Spectroscopic Logic of the Isoxazole Scaffold

Before comparing instrument performance, we must understand the causality behind the molecule's spectroscopic signature. 3-(Bromomethyl)-5-(tert-butyl)isoxazole is uniquely suited for low-field analysis because its proton NMR spectrum consists entirely of isolated singlets, completely bypassing the primary limitation of benchtop NMR: the overlapping of complex spin-spin multiplets[2].

  • The tert-butyl group (~1.35 ppm, s, 9H): Acts as a massive, highly shielded anchor. Its integration of 9 protons provides an excellent internal reference for quantitative NMR (qNMR).

  • The Bromomethyl group (~4.40 ppm, s, 2H): The methylene protons are heavily deshielded by the synergistic electron-withdrawing effects of the adjacent electronegative bromine atom and the heteroaromatic isoxazole ring.

  • The Isoxazole C4-H (~6.20 ppm, s, 1H): Confirms the integrity of the heterocyclic core.

Logic Mol 3-(Bromomethyl)-5- (tert-butyl)isoxazole TBu tert-butyl group ~1.35 ppm (s, 9H) Mol->TBu CH2 Bromomethyl group ~4.40 ppm (s, 2H) Mol->CH2 ArH Isoxazole C4-H ~6.20 ppm (s, 1H) Mol->ArH TBu_Logic Confirms starting material backbone TBu->TBu_Logic CH2_Logic Confirms successful bromination (Deshielded) CH2->CH2_Logic ArH_Logic Confirms ring integrity ArH->ArH_Logic

Logic tree for 1H NMR signal assignment and structural confirmation of the intermediate.

Performance Comparison: Benchtop vs. High-Field Systems

Traditionally, 400–600 MHz High-Field NMR is required for intermediate validation. However, queue times for centralized HF facilities can lead to the degradation of reactive bromomethyl species. Benchtop NMR spectrometers (typically 43–100 MHz) utilize permanent, cryogen-free magnets, allowing them to be placed directly inside the fume hood for real-time analysis[3].

Table 1: Operational and Performance Metrics

MetricBenchtop NMR (60 MHz)High-Field NMR (600 MHz) + LC-HRMS
Primary Use Case Real-time reaction monitoring & flow integrationFinal structural proof & trace impurity profiling
Magnetic Technology Permanent magnet (Cryogen-free)[3]Superconducting magnet (Liquid He/N₂ required)
Resolution (Larmor Freq.) Moderate (Sufficient for isolated singlets)Ultra-high (Resolves complex J-couplings)
Time-to-Result < 2 minutes (In-line)2–24 hours (Off-line, queue dependent)
Impurity Detection Limit ~2–5% (qNMR)< 0.1% (via LC-HRMS total ion chromatogram)

Table 2: Expected ¹H NMR Chemical Shifts & Resolution Profile (CDCl₃)

Proton Environment60 MHz Benchtop Shift (ppm)600 MHz HF Shift (ppm)Diagnostic Value
-C(CH₃)₃1.35 (Broadened singlet)1.35 (Sharp singlet)Baseline quantification
-CH₂-Br4.41 (Singlet)4.40 (Singlet)Target product confirmation
-CH₃ (Unreacted SM)2.30 (Singlet)2.28 (Singlet)Reaction conversion tracking
-CH(Br)₂ (Over-reaction)6.70 (Singlet)6.72 (Singlet)Over-bromination warning
Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflows must be self-validating. Below are the methodologies for both approaches.

Protocol A: In-Line Benchtop NMR Monitoring (The Agile Approach)

This protocol utilizes a flow-cell integrated benchtop NMR to monitor the bromination reaction continuously, preventing the degradation of the intermediate[4].

  • System Calibration (The Self-Validation Step): Before introducing the reaction mixture, inject a standard solution of 1,3,5-trimethoxybenzene (internal standard) into the flow cell. Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the tert-butyl protons.

  • Parameter Optimization: Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically ~10–15 seconds). This causality is critical: failing to allow complete relaxation will artificially suppress the integration of the 9H tert-butyl signal, ruining the quantitative accuracy of the conversion calculation.

  • Flow Integration: Connect the continuous flow reactor outlet to the benchtop NMR flow cell[2]. Set the flow rate to ensure the residence time in the active magnetic volume is sufficient for 16 scans.

  • Data Acquisition & Decision: Monitor the disappearance of the 3-methyl signal (2.30 ppm) and the appearance of the bromomethyl signal (4.41 ppm). Quench the reaction strictly when the 4.41 ppm integral plateaus to avoid the formation of the dibrominated species (6.70 ppm).

Protocol B: High-Field NMR & LC-HRMS (The Gold Standard)

Used post-workup to guarantee intermediate purity before coupling it to the target drug scaffold.

  • Sample Preparation: Dissolve 5 mg of the purified intermediate in 0.5 mL of CDCl₃ containing 0.03% v/v TMS.

  • LC-HRMS Isotopic Profiling: Inject 1 µL into an LC-HRMS system (ESI+ mode).

    • Causality Check: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. The system must self-validate the structure by detecting a distinct isotopic doublet at m/z 218.0 and 220.0 ([M+H]⁺). The absence of this 1:1 doublet immediately invalidates the synthesis.

  • High-Field 1D & 2D NMR: Acquire a 600 MHz ¹H spectrum (64 scans) to check for trace hydrolytic degradation (which would appear as a hydroxymethyl peak around 4.6 ppm). Acquire a ¹³C spectrum to confirm the 8 distinct carbon environments.

Workflow Syn Synthesis of Isoxazole Intermediate Split Sample Aliquot Syn->Split Bench Benchtop NMR (60 MHz) Rapid In-Line Monitoring Split->Bench During Reaction HF High-Field NMR (600 MHz) Final QC & Impurity Profiling Split->HF Post-Workup Dec1 Conversion > 95%? Bench->Dec1 Purify Downstream Coupling HF->Purify Structural Proof Dec1->Purify Yes Opt Optimize Reaction Dec1->Opt No Opt->Syn

Analytical workflow comparing in-line benchtop vs. high-field NMR for intermediate validation.

Conclusion

For the synthesis of 3-(Bromomethyl)-5-(tert-butyl)isoxazole, relying solely on High-Field NMR creates an analytical bottleneck that risks the hydrolytic degradation of the intermediate. Because the molecule's NMR signature relies on well-separated singlets, Benchtop NMR provides identical quantitative conversion data in real-time, making it the superior choice for process optimization. Conversely, High-Field NMR and LC-HRMS remain irreplaceable for the final, pre-coupling purity certification, specifically for their ability to detect trace dibrominated impurities and validate the isotopic bromine signature.

References
  • Discovery of (Z)-1-(3-((1H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
  • Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. Industrial & Engineering Chemistry Research.
  • Benchtop NMR in Biomedicine: An Updated Liter

Sources

Validation

benchmarking 3-(Bromomethyl)-5-(tert-butyl)isoxazole against other heterocyclic building blocks

Benchmarking 3-(Bromomethyl)-5-(tert-butyl)isoxazole: A Comparative Guide to Heterocyclic Alkylating Agents As a Senior Application Scientist specializing in molecular design and synthetic workflows, I frequently consult...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(Bromomethyl)-5-(tert-butyl)isoxazole: A Comparative Guide to Heterocyclic Alkylating Agents

As a Senior Application Scientist specializing in molecular design and synthetic workflows, I frequently consult on the selection of heterocyclic building blocks to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Isoxazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for ester and amide linkages or as key pharmacophores to modulate lipophilicity and target engagement[1].

When optimizing lead compounds, the choice of the alkylating building block dictates not only the synthetic efficiency but also the metabolic fate of the resulting conjugate[2]. Furthermore, isoxazole derivatives have shown profound efficacy as regulators of immune functions and in oncology, making their structural optimization a high priority[3]. This guide objectively benchmarks 3-(Bromomethyl)-5-(tert-butyl)isoxazole against three common alternatives—3-(bromomethyl)-5-methylisoxazole, 2-(bromomethyl)pyridine, and benzyl bromide—providing researchers with actionable experimental data and mechanistic insights.

Physicochemical Profiling

The introduction of a 5-(tert-butyl)isoxazol-3-ylmethyl group significantly alters the physicochemical landscape of a molecule compared to standard benzylic or lighter heterocyclic appendages. The tert-butyl group increases lipophilicity (cLogP) while expanding the steric footprint, which is often desirable for occupying deep, hydrophobic binding pockets in target kinases or epigenetic readers.

Table 1: Comparative Physicochemical Properties of Alkylating Building Blocks

Building BlockMW ( g/mol )cLogPTPSA (Ų)Key Structural Feature
3-(Bromomethyl)-5-(tert-butyl)isoxazole 218.092.826.0Bulky, lipophilic, lacks α-protons
3-(Bromomethyl)-5-methylisoxazole 176.011.526.0Compact, metabolically vulnerable
2-(Bromomethyl)pyridine 172.021.812.9Basic nitrogen, H-bond acceptor
Benzyl bromide 171.042.90.0Highly reactive, non-heterocyclic

Experimental Workflow: Self-Validating Alkylation Protocol

To objectively compare these building blocks, we utilize a standardized SN​2 N-alkylation protocol targeting a secondary amine (e.g., a piperidine derivative). This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of the secondary amine in anhydrous Acetonitrile (MeCN) at 0.2 M concentration. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the bromomethyl heterocycle into its corresponding hydroxymethyl derivative.

  • Base and Catalyst Addition: Add 2.5 equivalents of finely milled Potassium Carbonate ( K2​CO3​ ) and 0.1 equivalents of Potassium Iodide (KI). Causality: K2​CO3​ is an insoluble, mild inorganic base that neutralizes the HBr byproduct without catalyzing the degradation of the heterocycle. KI facilitates an in-situ Finkelstein reaction, transiently converting the bromide to a highly reactive iodide, which lowers the activation energy for the SN​2 displacement.

  • Electrophile Addition: Dropwise add 1.1 equivalents of 3-(Bromomethyl)-5-(tert-butyl)isoxazole. Elevate the temperature to 60°C.

  • Self-Validation Checkpoint: At t=4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation logic: The reaction is considered validated and complete when the extracted ion chromatogram (EIC) shows <5% remaining starting material and an absence of quaternary ammonium over-alkylation byproducts.

  • Workup: Filter the heterogeneous mixture to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

SN2_Workflow Substrate Secondary Amine (Nucleophile) Conditions K2CO3, KI MeCN, 60°C, 6h Substrate->Conditions Reagent 3-(Bromomethyl)- 5-(tert-butyl)isoxazole Reagent->Conditions Product Isoxazole-Amine Conjugate Conditions->Product SN2 Alkylation >85% Yield

Fig 1. Standardized SN2 alkylation workflow for isoxazole conjugation.

Performance Benchmarking Data

The performance of 3-(Bromomethyl)-5-(tert-butyl)isoxazole was benchmarked against the alternatives using the standardized protocol above.

Table 2: Alkylation Kinetics & Yields (Reaction with Piperidine, 60°C, MeCN)

Alkylating AgentTime to >95% ConversionIsolated YieldByproduct Profile
5-(tert-Butyl)isoxazole 6.5 hours88%Minimal (clean SN​2 )
5-Methylisoxazole 4.0 hours91%Trace elimination
2-Pyridine 3.5 hours85%Quaternary ammonium salts
Benzyl bromide 2.0 hours94%Polyalkylation (if unoptimized)

Insight: While the tert-butyl group imparts slight steric hindrance, extending the reaction time to 6.5 hours, it completely suppresses unwanted side reactions, resulting in a highly pure isolated product.

Table 3: In Vitro Human Liver Microsomal (HLM) Stability of Conjugates

Conjugate ScaffoldIntrinsic Clearance ( CLint​ ) [µL/min/mg]Half-life ( T1/2​ ) [min]Primary Degradation Pathway
5-(tert-Butyl)isoxazole 14.2>120N-dealkylation (slow)
5-Methylisoxazole 58.635Benzylic-type oxidation at C5-methyl
2-Pyridine 42.148N-oxidation, ring hydroxylation
Phenyl (Benzyl) 31.565Aromatic hydroxylation

Mechanistic Insights: The Causality of Metabolic Stability

The most compelling reason to select 3-(Bromomethyl)-5-(tert-butyl)isoxazole over its 5-methyl counterpart lies in its superior metabolic stability (as shown in Table 3).

Cytochrome P450 (CYP450) enzymes in the liver rapidly target accessible, electron-rich alkyl groups. The 5-methylisoxazole conjugate possesses three α-protons on the methyl group. These protons are highly susceptible to CYP-mediated hydrogen atom abstraction, leading to rapid hydroxylation and subsequent phase II clearance.

By replacing the methyl group with a tert-butyl group, we eliminate all α-protons. The bulky, fully substituted quaternary carbon acts as a steric shield, completely blocking this primary metabolic liability. This causality directly translates to a nearly four-fold increase in the conjugate's half-life ( T1/2​ > 120 min).

Metabolic_Stability cluster_Me 5-Methylisoxazole Scaffold cluster_tBu 5-(tert-Butyl)isoxazole Scaffold Me_Group 5-Methyl Group (Contains α-protons) CYP1 CYP450 Oxidation Me_Group->CYP1 Metab1 Hydroxymethyl Metabolite (Rapid Clearance) CYP1->Metab1 tBu_Group 5-tert-Butyl Group (No α-protons) CYP2 Steric Shielding & Oxidation Blocked tBu_Group->CYP2 Metab2 Metabolically Stable (Prolonged T½) CYP2->Metab2

Fig 2. Mechanistic rationale for improved CYP450 metabolic stability.

Summary

For drug development professionals aiming to install a metabolically robust, lipophilic bioisostere, 3-(Bromomethyl)-5-(tert-butyl)isoxazole outperforms standard heterocyclic building blocks. While its steric bulk slightly dampens SN​2 kinetics, the downstream benefits in PK parameters—specifically the dramatic reduction in intrinsic clearance—make it a superior choice for late-stage lead optimization.

References

  • Title: The recent progress of isoxazole in medicinal chemistry | Source: Bioorganic & Medicinal Chemistry | URL: [Link]

  • Title: Biologically active metabolites in drug discovery | Source: Bioorganic & Medicinal Chemistry Letters | URL: [Link]

  • Title: Isoxazole Derivatives as Regulators of Immune Functions | Source: Molecules | URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Precursor Selection for tert-Butyl Isoxazole Synthesis: A Comparative Analysis of Toxicity and Stability

The tert-butyl isoxazole moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] The synthesis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyl isoxazole moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] The synthesis of this critical heterocycle, however, relies on precursors with vastly different toxicological and stability profiles. The selection of starting materials is therefore not merely a question of synthetic efficiency but a critical decision impacting laboratory safety, experimental reproducibility, and overall project cost.

This guide provides an in-depth comparison of the most common chemical precursors for tert-butyl isoxazole synthesis. We will move beyond simple data sheets to offer a field-proven perspective on the practical implications of their toxicity and stability, empowering researchers to make informed, safety-conscious decisions.

Chapter 1: Principal Synthetic Pathways and Key Precursors

The most prevalent and robust method for constructing the isoxazole ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[1][3] This approach offers high yields and regiochemical control. For the synthesis of tert-butyl substituted isoxazoles, this strategy relies on two classes of precursors:

  • The Carbon Backbone Source: A three-carbon chain bearing the tert-butyl group. The two most common reagents in this class are tert-Butyl Acetoacetate and Pivaloylacetonitrile .

  • The N-O Source: The universal reagent for providing the nitrogen and oxygen atoms of the isoxazole ring is Hydroxylamine , most commonly used as its more stable salt, Hydroxylamine Hydrochloride .[4]

The general synthetic scheme is illustrated below. The choice between a β-ketoester like tert-butyl acetoacetate and a β-ketonitrile like pivaloylacetonitrile often depends on the desired substituent at the 3-position of the final isoxazole.[2]

G cluster_0 Carbon Backbone Precursors P1 tert-Butyl Acetoacetate (β-Ketoester) Reaction Cyclocondensation Reaction P1->Reaction Route A P2 Pivaloylacetonitrile (β-Ketonitrile) P2->Reaction Route B P3 Hydroxylamine Hydrochloride (N-O Source) P3->Reaction Product tert-Butyl Isoxazole Derivative Reaction->Product

Figure 1: General synthetic pathways to tert-butyl isoxazoles.

Chapter 2: Comparative Toxicity Analysis

A deep understanding of precursor toxicology is paramount for risk mitigation and the design of safe laboratory procedures. The following analysis synthesizes data from Safety Data Sheets (SDS) and toxicological reports.

Hydroxylamine Hydrochloride (NH₂OH·HCl)

Hydroxylamine hydrochloride is arguably the most hazardous precursor in this synthetic pathway and demands the most stringent handling protocols.

  • Acute Toxicity: It is harmful if swallowed and in contact with skin.[5][6][7] Ingestion can lead to the formation of methaemoglobin, a condition that reduces the oxygen-carrying capacity of the blood, causing symptoms like blue lips and skin, headache, and confusion.[8][9]

  • Irritation and Sensitization: It is a known irritant to the skin, eyes, and respiratory tract.[5][8] More significantly, it may cause an allergic skin reaction (skin sensitization), meaning that after an initial exposure, subsequent low-level exposures can trigger a severe rash.[6][7]

  • Chronic Toxicity & Carcinogenicity: This is a major point of concern. Hydroxylamine hydrochloride is suspected of causing cancer (GHS Category 2).[5][6][7] It may also cause damage to organs through prolonged or repeated exposure.[5]

  • Environmental Hazard: It is classified as very toxic to aquatic life with long-lasting effects.[5][6]

Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

Pivaloylacetonitrile, while a versatile reagent, presents a significant acute toxicity risk.

  • Acute Toxicity: This compound is toxic if swallowed (GHS Category 3).[10][11] It is also listed as harmful or toxic in contact with skin or if inhaled.[10][11] The nitrile group (-CN) is a key feature; while not as acutely dangerous as inorganic cyanides, it warrants extreme caution.

  • Irritation: It causes serious eye irritation and skin irritation.[10]

  • Handling Insight: The primary danger is acute exposure. Unlike hydroxylamine hydrochloride, it is not currently classified as a suspected carcinogen.[11] However, its toxicity profile necessitates handling in a fume hood with appropriate gloves and eye protection to prevent any contact.[12]

tert-Butyl Acetoacetate (t-BAA)

Compared to the other precursors, tert-butyl acetoacetate has a relatively low toxicity profile, making it a more favorable choice from a safety perspective.[13]

  • Acute Toxicity: The oral LD50 in rats is >2000 mg/kg, indicating low acute toxicity.[14][15]

  • Irritation: It may cause mild skin irritation in rabbits, but is generally not considered a significant irritant or sensitizer.[15][16]

  • Chronic Toxicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[15] However, its metabolite, tert-butanol (TBA), has been shown to induce tumors in rodents, which suggests that the parent compound, TBAc, should be considered a potential cancer risk to humans.[17][18]

Summary of Toxicological Data
Parameter Hydroxylamine Hydrochloride Pivaloylacetonitrile tert-Butyl Acetoacetate
GHS Pictograms Corrosion, Skull and Crossbones, Health Hazard, Environmental Hazard[6]Skull and Crossbones, Exclamation MarkExclamation Mark (for irritation)[16]
Acute Oral Toxicity Category 4: Harmful if swallowed[5]Category 3: Toxic if swallowed[19]Low Toxicity: LD50 >2000 mg/kg (rat)[14][15]
Dermal Toxicity Category 4: Harmful in contact with skin[5]Category 4: Harmful in contact with skin[19]Low Toxicity
Carcinogenicity Category 2: Suspected of causing cancer[5][6]Not ClassifiedNot classified, but metabolite is a concern[15][18]
Skin/Eye Irritation Causes skin irritation and serious eye irritation[6]Causes skin and serious eye irritation[10]Mild skin irritant; not an eye irritant[15]
Sensitization May cause an allergic skin reaction[5]No data availableNot a sensitizer[16]

Chapter 3: Comparative Stability Analysis

The stability of a precursor affects not only its shelf-life but also the safety and reproducibility of the reaction. Unstable reagents can decompose, leading to low yields, byproduct formation, or even dangerous runaway reactions.

Hydroxylamine Hydrochloride

While more stable than its free base, hydroxylamine hydrochloride is still a high-energy material with specific storage and handling needs.

  • Thermal Stability: It can be unstable at temperatures above 75°C and decomposes near its melting point (151°C), which can be explosive.[5][8][20] Heating should be carefully controlled.

  • Sensitivity: It is sensitive to air and moisture.[5][6] It is hygroscopic (absorbs moisture from the air), and moisture can accelerate its decomposition.[8][20]

  • Storage: It must be stored in a cool, dry, well-ventilated place in tightly sealed containers, away from incompatible materials.[6][20] Recommended storage is often desiccated at room temperature.[21] The shelf life under ideal conditions can be up to 36 months.[20]

  • Incompatible Materials: Strong oxidizing agents, calcium, and anhydrous copper(II) sulfate are materials to avoid.[5]

  • Solution Stability: Aqueous solutions of hydroxylamine are less stable than the solid salt. It is strongly recommended to prepare solutions immediately before use.[21]

Pivaloylacetonitrile

Pivaloylacetonitrile is a stable solid under normal conditions but requires protection from certain environments.

  • Thermal Stability: Stable under normal conditions.[10]

  • Sensitivity: It is reported to be light-sensitive.

  • Storage: Store in a cool, dark place, preferably below 15°C.[22]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10]

  • Hazardous Decomposition: Under fire conditions, it can decompose to produce toxic gases like nitrogen oxides (NOx) and hydrogen cyanide.[10]

tert-Butyl Acetoacetate

This liquid precursor is generally stable and easy to handle.

  • Thermal Stability: It is stable under recommended storage conditions and does not decompose if used according to specifications.[14][15]

  • Sensitivity: Not particularly sensitive to air or moisture.

  • Storage: Store in a cool, dry place in tightly closed receptacles.[14]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[14][15]

  • Hazardous Decomposition: Decomposes under fire conditions to form carbon oxides.[15]

Summary of Stability and Storage
Parameter Hydroxylamine Hydrochloride Pivaloylacetonitrile tert-Butyl Acetoacetate
Form White, hygroscopic solid[8]White to off-white solidColorless to slightly yellow liquid[14]
Thermal Stability Decomposes >75°C; potentially explosive when heated[5][8]Stable under normal conditions[10]Stable, no decomposition if used as specified[14]
Key Sensitivities Moisture, Air, Heat[5][6]LightNone noted
Recommended Storage Cool, dry, dark, tightly sealed, desiccated[6][20][21]Cool (<15°C), dark placeCool, dry, well-sealed receptacles[14]
Solution Stability Prepare fresh immediately before use[21]N/A (used as solid or in organic solvent)Stable
Incompatibilities Strong oxidizing agents, certain metals[5]Strong oxidizing agents, strong bases[10]Strong oxidizing agents, strong acids[15]

Chapter 4: Precursor Selection Guide: A Risk-Benefit Framework

Choosing the right precursor involves balancing synthetic goals with safety and practicality. This decision tree outlines a logical framework for this process.

G cluster_1 Universal Reagent Requirement Start Start: Select Carbon Backbone Precursor Q1 Is the primary concern minimizing acute toxicity and handling hazards? Start->Q1 A1_Yes tert-Butyl Acetoacetate (t-BAA) Q1->A1_Yes Yes Q2 Is the target an 3-amino-5-tert-butylisoxazole? Q1->Q2 No Note1 Lowest acute toxicity. Fewer specialized handling requirements. [8] A1_Yes->Note1 A1_No Pivaloylacetonitrile Note2 Higher acute toxicity (Toxic if swallowed). Requires stringent containment (fume hood, PPE). [2, 28] A1_No->Note2 Q2->A1_Yes No (Consider t-BAA) Q2->A1_No Yes (Direct Route) P3 Hydroxylamine Hydrochloride is required for both pathways. Note3 High Hazard: Carcinogen suspect, sensitizer. Strict engineering controls (fume hood) and PPE are mandatory regardless of carbon source. [1, 5] P3->Note3

Figure 2: Decision tree for selecting a carbon backbone precursor.

Expert Analysis:

  • Safety First: For laboratories without advanced containment facilities or for undergraduate teaching environments, tert-butyl acetoacetate is the unequivocally superior choice due to its significantly lower acute toxicity.[13]

  • Synthetic Efficiency: For the direct synthesis of valuable intermediates like 3-amino-5-tert-butylisoxazole, pivaloylacetonitrile is the more direct and efficient precursor.[23][24] However, this efficiency comes at the cost of higher toxicity, and its use should be restricted to experienced personnel in well-equipped laboratories.

  • The Constant Hazard: Regardless of which carbon backbone is chosen, the synthesis requires hydroxylamine hydrochloride . Its profile as a suspected carcinogen, skin sensitizer, and high-energy material means that a high level of safety protocol is non-negotiable.[5][6] The risk associated with this reagent must be assessed and controlled for any tert-butyl isoxazole synthesis.

Chapter 5: Experimental Protocols and Best Practices

Adherence to validated protocols is essential for safety and success.

Protocol 1: Synthesis of 3-Amino-5-(tert-butyl)isoxazole

This protocol is adapted from established procedures and highlights critical safety controls.[23][24]

WARNING: This procedure involves highly toxic and potentially carcinogenic materials. It must be performed in a certified chemical fume hood. Full personal protective equipment (lab coat, safety glasses, and appropriate chemical-resistant gloves) is required.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve pivaloylacetonitrile (1.0 eq) in a suitable solvent such as a 95:5 ethanol/water mixture.[23]

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 eq).

    • Prepare a separate solution of a base, such as sodium hydroxide, to adjust the pH.

  • Reaction Setup:

    • Place the flask containing the pivaloylacetonitrile solution in a heating mantle on a stirrer plate within the fume hood.

    • Insert a pH probe into the reaction mixture to allow for continuous monitoring. The reaction is highly sensitive to pH.[24]

  • Reaction Execution:

    • Adjust the pH of the hydroxylamine hydrochloride solution to neutral (~pH 7) by carefully adding the base solution.

    • Slowly add the neutralized hydroxylamine solution to the pivaloylacetonitrile solution.

    • Carefully maintain the pH of the reaction mixture between 5.0 and 8.0 (ideally ~6.7-6.8) for the first 6 hours by adding small portions of the base as needed.[23][24] A pH below 5.0 can lead to undesired byproducts.[24]

    • Once addition is complete, attach a reflux condenser and heat the mixture to reflux for 12-24 hours.[23]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The solid product should precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-amino-5-(tert-butyl)isoxazole.

Protocol 2: Standard Operating Procedure for Handling and Storage of Precursors
  • Designated Areas: All weighing and manipulation of solid hydroxylamine hydrochloride and pivaloylacetonitrile must be done in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Use nitrile gloves and change them immediately if contamination is suspected. For hydroxylamine hydrochloride, consider double-gloving.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Storage:

    • Store hydroxylamine hydrochloride in a tightly sealed container in a cool, dry, designated area away from moisture and incompatible materials.[6] Consider storing the container inside a secondary container with a desiccant.

    • Store pivaloylacetonitrile in a cool, dark location, away from light sources.

    • Store tert-butyl acetoacetate in a cool, dry area away from strong acids and oxidizers.[14]

  • Waste Disposal: All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste according to institutional and local regulations. Due to its ecotoxicity, hydroxylamine hydrochloride waste must not be released into drains.[5]

References

  • Substance name: Tert-Butyl Acetate. California Environmental Protection Agency. (URL: [Link])

  • tert-Butyl acetoacetate Product Information. (URL: [Link])

  • Hydroxylamine hydrochloride Safety Data Sheet. PENTA. (URL: [Link])

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. International Labour Organization. (URL: [Link])

  • tert-Butyl acetoacetate - Hazardous Agents. Haz-Map. (URL: [Link])

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (URL: [Link])

  • Hydroxylamine hydrochloride Safety Data Sheet. Szabo-Scandic. (URL: [Link])

  • Acute toxicity and cancer risk assessment values for tert-butyl acetate. PubMed. (URL: [Link])

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. (URL: [Link])

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. ResearchGate. (URL: [Link])

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. (URL: [Link])

  • Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO. PubChem. (URL: [Link])

  • Synthesis of 3-amino-5-(t-butyl)isoxazole. Mol-Instincts. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. (URL: [Link])

  • Isoxazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • tert-Butyl nitrite triggered radical cascade reaction for synthesizing isoxazoles by a one-pot multicomponent strategy. Chemical Communications. (URL: [Link])

  • tert-Butyl carbamate. National Center for Biotechnology Information. (URL: [Link])

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. KHA. (URL: [Link])

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (URL: [Link])

  • 3-Amino-5-tert-butylisoxazole — Chemical Substance Information. NextSDS. (URL: [Link])

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
3-(Bromomethyl)-5-(tert-butyl)isoxazole
Reactant of Route 2
3-(Bromomethyl)-5-(tert-butyl)isoxazole
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